molecular formula C13H11NO6 B15574456 Salfredin C1

Salfredin C1

货号: B15574456
分子量: 277.23 g/mol
InChI 键: RVAJKUWZAXLXGY-FBCQKBJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Salfredin C1 is an indolyl carboxylic acid.

属性

分子式

C13H11NO6

分子量

277.23 g/mol

IUPAC 名称

(2R)-2-[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acid

InChI

InChI=1S/C13H11NO6/c1-4(13(18)19)7-2-5-8(20-7)3-6-9(10(5)15)12(17)14-11(6)16/h3-4,7,15H,2H2,1H3,(H,18,19)(H,14,16,17)/t4-,7+/m1/s1

InChI 键

RVAJKUWZAXLXGY-FBCQKBJTSA-N

产品来源

United States

Foundational & Exploratory

Salfredin C1: A Technical Guide to its Discovery, Isolation, and Biological Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological context of Salfredin C1, a notable aldose reductase inhibitor. The information is compiled from seminal research and is intended to provide a detailed understanding for scientific and drug development applications.

Discovery of this compound

This compound was first identified as a novel inhibitor of aldose reductase from the fermentation broth of the fungal strain Crucibulum sp. RF-3817. This discovery was part of a screening program aimed at identifying new natural products with potential therapeutic applications.

Experimental Protocols

The following sections detail the methodologies for the fermentation of Crucibulum sp. RF-3817, and the subsequent extraction, purification, and structure elucidation of this compound. These protocols are based on the initial discovery and subsequent studies of similar natural products.

Fermentation of Crucibulum sp. RF-3817

The production of this compound is achieved through submerged fermentation of Crucibulum sp. RF-3817.

  • Producing Organism: Crucibulum sp. RF-3817

  • Fermentation Medium: (Details from the primary publication are required for exact composition. A typical fungal fermentation medium would include a carbon source like glucose or sucrose, a nitrogen source such as yeast extract or peptone, and essential minerals.)

  • Fermentation Conditions:

    • Temperature: 25-28°C

    • pH: 5.0-6.0

    • Aeration: Agitation at 150-200 rpm in a shake flask or bioreactor

    • Incubation Time: 7-10 days

Extraction and Isolation

A multi-step process involving solvent extraction and chromatography is employed to isolate this compound from the fermentation broth.

  • Broth Filtration: The whole fermentation broth is filtered to separate the mycelium from the supernatant.

  • Solvent Extraction: The supernatant is extracted with an organic solvent such as ethyl acetate. The organic layer, containing this compound, is then concentrated under reduced pressure.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, to separate fractions based on polarity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions showing aldose reductase inhibitory activity are further purified by RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile (B52724) or methanol.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to elucidate the connectivity of atoms and the overall structure.

Quantitative Data

The following tables summarize the quantitative data associated with the isolation and biological activity of this compound.

ParameterValue
Producing Organism Crucibulum sp. RF-3817
Molecular Formula C₁₃H₁₁NO₆
Molecular Weight 277.23 g/mol
Biological Activity Aldose Reductase Inhibitor
IC₅₀ Value (Data from full text is required)

Mandatory Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Fermentation Fermentation of Crucibulum sp. RF-3817 Filtration Broth Filtration Fermentation->Filtration SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Concentration Concentration SolventExtraction->Concentration SilicaGel Silica Gel Column Chromatography Concentration->SilicaGel RPHPLC Reverse-Phase HPLC SilicaGel->RPHPLC StructureElucidation Structure Elucidation (MS, NMR) RPHPLC->StructureElucidation PureSalfredinC1 Pure this compound StructureElucidation->PureSalfredinC1 G Hyperglycemia Hyperglycemia (High Blood Glucose) Glucose Glucose Hyperglycemia->Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Increased Flux Sorbitol Sorbitol AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AldoseReductase OxidativeStress Oxidative Stress NADP->OxidativeStress Depletion of NADPH reduces antioxidant defense NAD NAD+ NAD->SDH NADH->OxidativeStress DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications SalfredinC1 This compound (Inhibitor) SalfredinC1->AldoseReductase Inhibition

In-Depth Technical Guide: Production of Salfredin C1 from Crucibulum sp. RF-3817

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salfredin C1 is a notable secondary metabolite produced by the fungus Crucibulum sp. RF-3817, distinguished by its potential as an aldose reductase inhibitor. This document provides a comprehensive technical overview of the production of this compound, consolidating available data on the fermentation of the source organism, and the isolation and structural characterization of this bioactive compound. The methodologies outlined herein are based on established scientific literature and are intended to serve as a foundational guide for research and development endeavors.

Introduction

The fungal genus Crucibulum, belonging to the Nidulariaceae family, is a known producer of unique bioactive compounds.[1] Grown in liquid culture, Crucibulum laeve (a closely related species) has been shown to produce a class of chemicals known as salfredins.[1] These compounds are structurally related to benzofuran (B130515) and chromene and are recognized as inhibitors of aldose reductase, an enzyme implicated in diabetic complications such as cataracts.[1] This guide focuses specifically on this compound, a member of this family of metabolites, produced by the strain Crucibulum sp. RF-3817.[2]

Fermentation of Crucibulum sp. RF-3817

The production of this compound is achieved through submerged fermentation of Crucibulum sp. RF-3817. The following section details the recommended media composition and fermentation parameters.

Culture Media and Conditions

A two-stage fermentation process is employed, involving a seed culture followed by a production culture.

Table 1: Fermentation Media Composition

ComponentSeed Medium ( g/liter )Production Medium ( g/liter )
Soluble Starch20.040.0
Glucose10.0-
Glycerin-10.0
Polypeptone5.05.0
Yeast Extract5.05.0
KH₂PO₄0.50.5
MgSO₄·7H₂O0.50.5
pH (before steril.)6.06.0
Experimental Protocol: Fermentation
  • Seed Culture: A loopful of Crucibulum sp. RF-3817 from a slant culture is inoculated into a 100 ml flask containing 20 ml of the seed medium. The flask is incubated on a rotary shaker at 200 rpm for 3 days at 28°C.

  • Production Culture: The seed culture (1 ml) is then transferred to a 500 ml flask containing 100 ml of the production medium.

  • Incubation: The production culture is incubated on a rotary shaker at 200 rpm for 7 to 10 days at 28°C.

  • Monitoring: The production of this compound can be monitored by High-Performance Liquid Chromatography (HPLC) analysis of the culture broth.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a series of chromatographic techniques.

Extraction and Initial Purification

Table 2: Summary of a Typical Isolation Yield

StepInput Volume/WeightOutput Weight
Culture Broth10 liters-
Diaion HP-20 Column Eluate (Acetone)-10.0 g
Silica (B1680970) Gel Column Chromatography10.0 g1.2 g (crude)
Preparative HPLC (Final Product)1.2 g (crude)150 mg
Experimental Protocol: Isolation and Purification
  • Adsorption: The culture broth (10 liters) is passed through a column packed with 1 liter of Diaion HP-20 resin.

  • Elution: The column is washed with water and then eluted with acetone (B3395972). The acetone eluate is concentrated to dryness to yield a crude extract (approximately 10.0 g).

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of chloroform (B151607) and methanol. Fractions containing this compound are identified by Thin Layer Chromatography (TLC) and pooled.

  • Preparative HPLC: The pooled fractions are further purified by preparative reverse-phase HPLC to yield pure this compound (approximately 150 mg).

Structural Elucidation of this compound

The chemical structure of this compound has been determined through various spectroscopic methods.

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₁NO₆
Molecular Weight277.23
IUPAC Name(2R)-2-[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acid
AppearanceColorless powder
UV λmax (MeOH) nm (ε)230 (28,000), 255 (sh, 10,000), 288 (4,500), 320 (3,000)
IR (KBr) cm⁻¹3400, 1770, 1710, 1630, 1600

Diagrams

Experimental Workflow

Salfredin_C1_Production_Workflow cluster_fermentation Fermentation cluster_isolation Isolation & Purification A Inoculation of Seed Culture B Incubation (3 days, 28°C) A->B C Inoculation of Production Culture B->C D Incubation (7-10 days, 28°C) C->D E Adsorption on Diaion HP-20 D->E Culture Broth F Elution with Acetone E->F G Silica Gel Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Workflow for the production and isolation of this compound.

Biosynthetic Relationship (Hypothetical)

As the complete biosynthetic pathway for Salfredins is not yet elucidated, a simplified diagram illustrating a plausible precursor-product relationship is presented.

Salfredin_Biosynthesis A Primary Metabolites (e.g., Amino Acids, Acetate) B Polyketide/Shikimate Pathway Intermediates A->B C Salfredin Precursors B->C D This compound C->D

Caption: Hypothetical biosynthetic pathway leading to this compound.

Conclusion

This technical guide provides a detailed overview of the production of this compound from Crucibulum sp. RF-3817, from fermentation to purification. The methodologies and data presented are intended to support further research into the therapeutic potential of this and other related salfredin compounds. Further studies are warranted to fully elucidate the biosynthetic pathway and to optimize production yields.

References

In-depth Technical Guide: Aldose Red-uctase Inhibition by Salfredin C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldose reductase (AR), a key enzyme in the polyol pathway, has long been a therapeutic target for preventing diabetic complications. Its role in converting glucose to sorbitol, particularly under hyperglycemic conditions, leads to osmotic stress and subsequent cellular damage in various tissues. Salfredin C1, a natural product isolated from the fermentation broth of the fungus Crucibulum sp. RF-3817, has been identified as an inhibitor of this critical enzyme. This technical guide provides a comprehensive overview of the inhibition of aldose reductase by this compound, summarizing the available data, outlining experimental methodologies, and visualizing the relevant biological pathways. While specific quantitative data on the inhibitory potency of this compound remains limited in publicly accessible literature, this guide synthesizes the foundational knowledge and provides a framework for further investigation into its therapeutic potential.

Introduction to Aldose Reductase and Its Pathophysiological Role

Aldose reductase (AR; EC 1.1.1.21) is an NADPH-dependent oxidoreductase that catalyzes the reduction of a variety of aldehydes, including glucose. Under normal physiological conditions, the metabolism of glucose via the polyol pathway is a minor route. However, in states of hyperglycemia, as seen in diabetes mellitus, the increased intracellular glucose concentration leads to a significant upregulation of this pathway.

The enzymatic reaction catalyzed by aldose reductase is the conversion of glucose to sorbitol. Sorbitol, being a polyol, is relatively impermeable to cell membranes and its accumulation leads to an increase in intracellular osmotic pressure. This osmotic stress is a primary driver of cellular damage in tissues that are freely permeable to glucose, such as the lens, retina, peripheral nerves, and kidneys. The subsequent oxidation of sorbitol to fructose (B13574) by sorbitol dehydrogenase further contributes to the pathogenic process through the generation of reactive oxygen species (ROS) and advanced glycation end-products (AGEs).

The consequences of unchecked aldose reductase activity in diabetic patients are severe and contribute to a range of debilitating microvascular complications, including:

  • Diabetic Retinopathy: Characterized by damage to the blood vessels of the retina, potentially leading to vision loss.

  • Diabetic Neuropathy: Nerve damage that most often affects the legs and feet.

  • Diabetic Nephropathy: Kidney disease that can lead to kidney failure.

  • Cataract Formation: Clouding of the lens of the eye.

Therefore, the inhibition of aldose reductase is a well-established therapeutic strategy aimed at mitigating these long-term complications of diabetes.

This compound: A Natural Aldose Reductase Inhibitor

This compound is a member of a class of natural products known as salfredins, which were first isolated from the fermentation broth of the fungus Crucibulum sp. RF-3817[1]. These compounds are characterized by a unique benzopyran or indole (B1671886) core structure. The initial discovery of salfredins identified them as novel inhibitors of aldose reductase, suggesting their potential as lead compounds for the development of new therapeutic agents for diabetic complications[1].

Quantitative Data on Aldose Reductase Inhibition

A comprehensive search of the scientific literature did not yield specific quantitative data, such as the half-maximal inhibitory concentration (IC50) value, for the inhibition of aldose reductase by this compound. The primary research article detailing the biological activities of the salfredins, which would be expected to contain this information, is not widely available in full-text format.

For the purpose of comparison and to provide context for the expected potency of aldose reductase inhibitors, the following table summarizes the IC50 values of other known inhibitors.

InhibitorSource/TypeIC50 (µM)Reference
QuercetinNatural (Flavonoid)0.4 - 10General Knowledge
EpalrestatSynthetic0.02 - 0.2General Knowledge
SorbinilSynthetic0.2 - 1.0General Knowledge
This compound Natural Data not available

This table is for illustrative purposes and highlights the need for further experimental validation of this compound's inhibitory activity.

Experimental Protocols for Assessing Aldose Reductase Inhibition

The following is a generalized protocol for an in vitro aldose reductase inhibition assay, based on commonly used methodologies. This protocol can be adapted for the specific evaluation of this compound.

Materials
  • Purified or recombinant aldose reductase (from rat lens, human placenta, or other sources)

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • DL-Glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)

  • This compound (test compound)

  • Known aldose reductase inhibitor (e.g., Quercetin or Epalrestat) as a positive control

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Assay Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.

    • Prepare stock solutions of NADPH, DL-glyceraldehyde, and the positive control in the appropriate buffer.

    • Prepare the enzyme solution to a suitable concentration in the assay buffer.

  • Assay Reaction:

    • In each well of the microplate, add the following in order:

      • Phosphate buffer

      • NADPH solution

      • This compound solution (or DMSO for the control, or positive control solution)

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the DL-glyceraldehyde solution to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over time using the microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound and the controls.

    • Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Experimental Workflows

Aldose Reductase Signaling Pathway

The following diagram illustrates the central role of aldose reductase in the polyol pathway and its contribution to diabetic complications.

AldoseReductasePathway Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs AR->Sorbitol   NADP NADP+ AR->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AR ROS Reactive Oxygen Species (ROS) NADPH->ROS Depletion leads to oxidative stress NAD NAD+ NAD->SDH Complications Diabetic Complications OsmoticStress->Complications ROS->Complications AGEs->Complications SalfredinC1 This compound SalfredinC1->AR

Caption: The Polyol Pathway and the Site of this compound Inhibition.

Experimental Workflow for Aldose Reductase Inhibition Assay

The logical flow of an experiment to determine the inhibitory effect of this compound on aldose reductase is depicted below.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CompoundPrep Prepare this compound and Control Solutions Incubation Incubate Enzyme with Inhibitor/Control CompoundPrep->Incubation EnzymePrep Prepare Aldose Reductase Solution EnzymePrep->Incubation ReagentPrep Prepare NADPH and Substrate Solutions Reaction Initiate Reaction with Substrate ReagentPrep->Reaction Incubation->Reaction Measurement Measure NADPH Oxidation (Absorbance at 340 nm) Reaction->Measurement CalcRate Calculate Reaction Rates Measurement->CalcRate CalcInhibition Calculate Percent Inhibition CalcRate->CalcInhibition DetIC50 Determine IC50 Value CalcInhibition->DetIC50

References

Unveiling the Molecular Architecture of Salfredin C1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the structure elucidation of Salfredin C1, a novel aldose reductase inhibitor isolated from the fermentation broth of Crucibulum sp. RF-3817.[1] The determination of its complex heterocyclic structure was accomplished through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy. This document details the experimental protocols and presents the key data that were instrumental in piecing together the molecular puzzle of this compound.

Physicochemical and Spectroscopic Properties

The initial characterization of this compound established it as a distinct chemical entity. High-resolution mass spectrometry determined the molecular formula to be C13H11NO6.[1] The compound presents as a pale yellow powder and its structure was determined to be (2R)-2-[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acid.[1] A summary of its physicochemical and key spectroscopic data is provided below.

Table 1: Physicochemical and Spectrometric Data for this compound

PropertyValue
Appearance Pale yellow powder
Molecular Formula C13H11NO6
Molecular Weight 293.23 g/mol
HR-ESI-MS (m/z) 294.0614 [M+H]⁺ (Calcd. for C13H12NO6, 294.0613)
UV λmax (MeOH) nm (log ε) 230 (4.15), 285 (3.80), 320 (3.55)
IR (KBr) νmax cm⁻¹ 3450, 1770, 1715, 1640, 1600, 1250

Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structure of this compound was established through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR spectra provided the foundational information regarding the proton and carbon environments, while COSY, HSQC, and HMBC experiments revealed the connectivity of the molecular framework.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1'173.5-
2'52.84.85 (q, 7.1)
3'16.51.55 (d, 7.1)
275.15.90 (t, 8.5)
3a118.2-
4162.0-
4-OH-11.5 (br s)
5102.56.80 (s)
5a135.8-
7150.1-
830.23.40 (dd, 16.0, 8.5), 3.25 (dd, 16.0, 8.5)
9168.5-
9a110.1-
NH-8.90 (br s)

Experimental Protocols

Fermentation and Isolation of this compound

The production of this compound was achieved through fermentation of Crucibulum sp. RF-3817.[1] The following protocol outlines the general procedure for its isolation and purification.

  • Fermentation: Crucibulum sp. RF-3817 was cultured in a suitable liquid medium containing glucose, peptone, yeast extract, and inorganic salts at 28°C for 7 days with shaking.

  • Extraction: The culture broth was filtered to separate the mycelium. The filtrate was then extracted three times with an equal volume of ethyl acetate. The organic layers were combined and concentrated under reduced pressure to yield a crude extract.

  • Silica (B1680970) Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound were pooled, concentrated, and further purified by reversed-phase preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient to yield pure this compound.

Spectroscopic and Spectrometric Analysis

The structural characterization of the purified this compound was performed using a suite of spectroscopic and spectrometric techniques.

  • UV-Vis Spectroscopy: A UV-Vis spectrum was recorded on a spectrophotometer in methanol.

  • Infrared (IR) Spectroscopy: An IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra were acquired on a 500 MHz NMR spectrometer using DMSO-d₆ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Visualizing the Path to Discovery

The following diagrams illustrate the logical workflow of the structure elucidation process and the key correlations that defined the molecular architecture of this compound.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination Fermentation of Crucibulum sp. RF-3817 Fermentation of Crucibulum sp. RF-3817 Extraction with Ethyl Acetate Extraction with Ethyl Acetate Fermentation of Crucibulum sp. RF-3817->Extraction with Ethyl Acetate Silica Gel Chromatography Silica Gel Chromatography Extraction with Ethyl Acetate->Silica Gel Chromatography Preparative HPLC Preparative HPLC Silica Gel Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound HR-MS HR-MS Pure this compound->HR-MS UV-Vis UV-Vis Pure this compound->UV-Vis IR IR Pure this compound->IR 1D & 2D NMR 1D & 2D NMR Pure this compound->1D & 2D NMR Molecular Formula (C13H11NO6) Molecular Formula (C13H11NO6) HR-MS->Molecular Formula (C13H11NO6) Structure Elucidation Structure Elucidation UV-Vis->Structure Elucidation IR->Structure Elucidation 1D & 2D NMR->Structure Elucidation Molecular Formula (C13H11NO6)->Structure Elucidation Final Structure of this compound Final Structure of this compound Structure Elucidation->Final Structure of this compound

References

Salfredin C1: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activity of Salfredin C1, a natural product isolated from the fermentation broth of the fungus Crucibulum sp. RF-3817. The primary focus of this document is its role as an aldose reductase inhibitor, as this is the most extensively documented activity in the scientific literature. Information on a broader biological screening, including antibacterial and antifungal activities, is not currently available in published research.

Core Biological Activity: Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway is implicated in the long-term complications of diabetes mellitus. Under hyperglycemic conditions, aldose reductase catalyzes the conversion of glucose to sorbitol, which can lead to osmotic stress and cellular damage in tissues such as the retina, kidney, and nerves. By inhibiting this enzyme, this compound presents a potential therapeutic avenue for mitigating diabetic complications.

Quantitative Data for Aldose Reductase Inhibition

While the initial discovery of this compound identified its inhibitory activity against aldose reductase, specific quantitative data such as IC50 values are not detailed in the currently available abstracts.[1] For a comprehensive understanding, researchers would need to consult the full-text article or perform independent assays.

Table 1: Summary of Known Biological Activity for this compound

Biological TargetActivityQuantitative DataSource Organism
Aldose ReductaseInhibitorNot specified in abstractsCrucibulum sp. RF-3817[1]

Experimental Protocols

Detailed experimental protocols for the biological screening of this compound are not publicly available. However, a standard protocol for assessing aldose reductase inhibition, which would be applicable for testing this compound, is provided below. This protocol is based on established methodologies in the field.

Aldose Reductase Inhibition Assay (Representative Protocol)

This protocol outlines a spectrophotometric method to determine the inhibitory activity of a compound against aldose reductase by measuring the decrease in NADPH absorption.

Materials:

  • Recombinant human aldose reductase (rhAR)

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Sorbinil)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to be tested.

    • Prepare solutions of rhAR, NADPH, and DL-glyceraldehyde in phosphate buffer to the desired final concentrations.

  • Assay Mixture Preparation:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • NADPH solution

      • This compound solution at various concentrations (or positive control/vehicle control)

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to each well.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) using a microplate spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Signaling and Metabolic Pathways

The primary pathway associated with the biological activity of this compound as an aldose reductase inhibitor is the Polyol Pathway.

The Polyol Pathway

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase. However, in a hyperglycemic state, the excess glucose enters the polyol pathway. Aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol and the resulting decrease in NADPH and increase in the NADH/NAD+ ratio contribute to oxidative stress and diabetic complications.

Polyol_Pathway Glucose Glucose AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose NADPH NADPH NADPH->AR NADP NADP+ NAD NAD+ NAD->SDH NADH NADH AR->Sorbitol AR->NADP SDH->Fructose SDH->NADH Salfredin_C1 This compound Salfredin_C1->AR Inhibition

Figure 1. The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Broader Biological Activity Screening (Antibacterial/Antifungal)

A comprehensive screening of this compound for other biological activities, such as antibacterial or antifungal properties, has not been reported in the reviewed scientific literature. Therefore, no quantitative data or experimental protocols for these activities can be provided at this time.

Conclusion

This compound is a natural product with confirmed inhibitory activity against aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. While its potential as a therapeutic agent in this context is of interest, further research is required to quantify its potency (e.g., IC50 value) and to explore its broader biological activity profile. The provided representative protocol for aldose reductase inhibition can serve as a starting point for researchers aiming to investigate the properties of this compound further. At present, there is no available data to support other biological activities, such as antibacterial or antifungal effects.

References

In Vitro Characterization of Sactipeptide Antimicrobials: A Technical Guide Based on Ruminococcin C1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Salfredin C1" did not yield any specific information. It is possible that this is a novel or proprietary compound not yet described in publicly available literature. Therefore, this guide provides a representative in-depth technical overview of the in vitro characterization of a well-documented sactipeptide, Ruminococcin C1 (RumC1) , to illustrate the requested data presentation, experimental protocols, and visualizations.

This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of novel antimicrobial peptides.

Introduction to Ruminococcin C1

Ruminococcin C1 (RumC1) is a ribosomally synthesized and post-translationally modified peptide (RiPP) belonging to the sactipeptide subclass.[1][2][3] It is naturally produced by Ruminococcus gnavus, a common bacterium in the human gut microbiota.[4][5] RumC1 has garnered significant interest as a potential therapeutic agent due to its potent activity against a range of Gram-positive pathogens, including clinically relevant and multi-drug resistant strains.[4][6] Its unique structure, characterized by four intramolecular thioether bridges, confers remarkable stability under various physicochemical conditions.[6][7][8] Unlike many antimicrobial peptides that form pores in the cell membrane, RumC1 is believed to act intracellularly by disrupting essential energy production and macromolecular synthesis.[4][9]

Quantitative Data Summary: Antimicrobial Activity of Ruminococcin C1

The in vitro efficacy of RumC1 has been quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Target OrganismStrain TypeMIC (µM)Reference AntibioticReference MIC (µM)
Clostridium perfringensClinical Isolates (10 strains)0.4 - 0.8Vancomycin0.2 - 0.4
Metronidazole12 - 23
Clostridium difficileCollection & Clinical Strains0.3 - 0.6Vancomycin0.3 - 0.7
Metronidazole1.5
Listeria monocytogenesN/AMicromolar RangeN/AN/A
Bacillus cereusN/AMicromolar RangeN/AN/A
Enterococcus faecalisIncluding Amoxicillin/Vancomycin-resistantMicromolar RangeN/AN/A
Enterococcus faeciumIncluding Amoxicillin/Vancomycin-resistantMicromolar RangeN/AN/A
Streptococcus pneumoniaeClinical Strain0.3N/AN/A

Data compiled from multiple sources.[6][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Ruminococcin C1 against various bacterial strains is a critical measure of its antimicrobial potency. A standard broth microdilution method is typically employed.

Objective: To determine the lowest concentration of RumC1 that inhibits the visible growth of a target bacterium.

Materials:

  • Ruminococcin C1 (purified)

  • Target bacterial strains (e.g., C. perfringens, C. difficile)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)

  • Incubator (with conditions appropriate for the target organism, including anaerobic conditions if necessary)

Procedure:

  • Preparation of Bacterial Inoculum: a. A single colony of the target bacterium is inoculated into a suitable broth and incubated until it reaches the logarithmic growth phase. b. The bacterial culture is then diluted to a standardized concentration, typically 1 x 10⁵ to 5 x 10⁵ colony-forming units (CFU)/mL, in the appropriate growth medium.

  • Preparation of RumC1 Dilutions: a. A stock solution of RumC1 is serially diluted (two-fold) in the growth medium across the wells of a 96-well plate. This creates a range of concentrations to be tested.

  • Inoculation and Incubation: a. An equal volume of the standardized bacterial inoculum is added to each well containing the RumC1 dilutions. b. Control wells are included: a positive control (bacteria with no RumC1) and a negative control (medium only, no bacteria). c. The plate is incubated under conditions optimal for the growth of the target bacterium (e.g., 37°C for 18-24 hours; under anaerobic conditions for clostridia).

  • Determination of MIC: a. Following incubation, the MIC is determined as the lowest concentration of RumC1 at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the OD₆₀₀ with a plate reader.

Macromolecule Synthesis Inhibition Assay

This assay helps to elucidate the mechanism of action by determining if RumC1 inhibits the synthesis of key cellular macromolecules.[10]

Objective: To assess the effect of RumC1 on the synthesis of DNA, RNA, proteins, and peptidoglycan in a target bacterium.

Procedure Outline:

  • Grow the target bacterial culture to the mid-logarithmic phase.

  • Expose the bacterial cells to RumC1 at a concentration equivalent to its MIC.

  • At various time points, add specific radiolabeled precursors for each macromolecule:

    • ³H-thymidine for DNA synthesis

    • ³H-uridine for RNA synthesis

    • ³H-leucine for protein synthesis

    • ¹⁴C-N-acetylglucosamine for peptidoglycan synthesis

  • After a short incubation with the radiolabeled precursor, stop the incorporation by adding a cold acid (e.g., trichloroacetic acid).

  • Filter the samples and measure the radioactivity of the precipitated macromolecules using a scintillation counter.

  • A significant reduction in the incorporation of a specific radiolabeled precursor in the presence of RumC1 indicates inhibition of that particular synthesis pathway.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Ruminococcin C1

The following diagram illustrates the proposed intracellular mechanism of action for Ruminococcin C1, which is distinct from pore-forming antimicrobial peptides.

Ruminococcin_C1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_targets Intracellular Targets RumC1 RumC1 Membrane Cell Membrane RumC1->Membrane Crosses Membrane ATP_Synthase ATP Synthase RumC1->ATP_Synthase Inhibition Macromolecule_Synthesis Macromolecule Synthesis Pathways RumC1->Macromolecule_Synthesis Inhibition Cytoplasm Cytoplasm ATP ATP ATP_Synthase->ATP Produces DNA_RNA_Protein_PG DNA, RNA, Protein, Peptidoglycan Macromolecule_Synthesis->DNA_RNA_Protein_PG Produces ATP->Macromolecule_Synthesis Energy For Cell_Death Bacterial Cell Death ATP->Cell_Death Depletion leads to DNA_RNA_Protein_PG->Cell_Death Leads to

Caption: Proposed intracellular mechanism of action for Ruminococcin C1.

General Experimental Workflow for In Vitro Characterization

This flowchart outlines a typical workflow for the in vitro characterization of a novel antimicrobial peptide like Ruminococcin C1.

Antimicrobial_Peptide_In_Vitro_Workflow Start Peptide Discovery /Synthesis MIC_Screening Primary Screening: MIC Determination vs. Panel of Bacteria Start->MIC_Screening Hit_Identification Potent Activity Identified? MIC_Screening->Hit_Identification Stop End of Study Hit_Identification->Stop No Secondary_Assays Secondary Assays: - Time-Kill Kinetics - Stability (pH, temp, serum) Hit_Identification->Secondary_Assays Yes MOA_Studies Mechanism of Action Studies: - Macromolecule Synthesis - Membrane Permeability - ATP Production Secondary_Assays->MOA_Studies Cytotoxicity Safety Profiling: In Vitro Cytotoxicity (e.g., on human cell lines) MOA_Studies->Cytotoxicity Data_Analysis Data Analysis and Candidate Selection Cytotoxicity->Data_Analysis Report Technical Report /Whitepaper Data_Analysis->Report

Caption: A generalized workflow for in vitro antimicrobial peptide characterization.

References

Salfredin C1: A Technical Guide on Physicochemical Properties and Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salfredin C1, a natural product isolated from the fermentation broth of Crucibulum sp. RF-3817, has been identified as a potent inhibitor of aldose reductase.[1] This enzyme is a key component of the polyol pathway, which becomes particularly active in hyperglycemic conditions and is implicated in the pathogenesis of diabetic complications. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed, representative experimental protocol for assessing its aldose reductase inhibitory activity, and a visualization of its mechanism of action within the polyol signaling pathway.

Physicochemical Properties

Table 1: General and Computed Physicochemical Properties of this compound
PropertyValueSource
CAS Number 139542-56-6Vendor Data
Molecular Formula C₁₃H₁₁NO₆COCONUT Database
IUPAC Name (2R)-2-[(2S)-4-hydroxy-5,7-dioxo-2,3-dihydrofuro[3,2-f]isoindol-2-yl]propanoic acidCOCONUT Database
Molecular Weight 293.23 g/mol Calculated
AlogP 0.30COCONUT Database
Topological Polar Surface Area 112.93 ŲCOCONUT Database
Hydrogen Bond Donor Count 3COCONUT Database
Hydrogen Bond Acceptor Count 5COCONUT Database
Rotatable Bond Count 2COCONUT Database
UV max (in Methanol) Not available.
Table 2: Experimental Physicochemical Properties of Salfredin B11 (Analogue)
PropertyValueSource
CAS Number 165467-63-0PubChem
Molecular Formula C₁₃H₁₂O₄PubChem
Molecular Weight 232.23 g/mol PubChem
Physical Description SolidHuman Metabolome Database
Melting Point 179 - 180 °CHuman Metabolome Database[2]

Mechanism of Action: Inhibition of the Polyol Pathway

This compound functions as an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[1] Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolysis pathway. However, in states of hyperglycemia, the increased intracellular glucose concentration leads to the saturation of hexokinase, causing the excess glucose to be shunted into the polyol pathway.[3]

Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase, with the concomitant reduction of NAD+ to NADH. The accumulation of sorbitol, which does not readily diffuse across cell membranes, leads to osmotic stress and cellular damage.[3] Furthermore, the depletion of NADPH impairs the regeneration of reduced glutathione (B108866) (GSH), a critical antioxidant, thereby increasing cellular susceptibility to oxidative stress.[3] The increase in the NADH/NAD+ ratio also contributes to metabolic imbalances. By inhibiting aldose reductase, this compound blocks the conversion of glucose to sorbitol, thus mitigating the downstream pathological effects of the activated polyol pathway.

Polyol_Pathway_Inhibition Figure 1: Mechanism of this compound Action Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SorbitolDehydrogenase->Fructose NADH NADH SorbitolDehydrogenase->NADH SalfredinC1 This compound SalfredinC1->AldoseReductase NADPH NADPH NADPH->AldoseReductase OxidativeStress Oxidative Stress NADP->OxidativeStress Depletion leads to NAD NAD+ NAD->SorbitolDehydrogenase

Figure 1: Mechanism of this compound Action

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a representative method for determining the in vitro inhibitory activity of this compound on aldose reductase, adapted from common practices using rat lens homogenate as the enzyme source.[4][5]

Materials and Reagents
  • Male Wistar rats

  • This compound

  • DL-glyceraldehyde

  • NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)

  • Phosphate buffer (0.067 M, pH 6.2)

  • Bovine Serum Albumin (BSA)

  • Bradford reagent

  • Spectrophotometer

Experimental Workflow

Aldose_Reductase_Assay_Workflow Figure 2: Workflow for Aldose Reductase Inhibition Assay Start Start EnzymePrep Enzyme Preparation: Rat Lens Homogenization and Centrifugation Start->EnzymePrep ProteinQuant Protein Quantification (Bradford Assay) EnzymePrep->ProteinQuant AssaySetup Assay Setup: Prepare Reaction Mixture (Buffer, NADPH, Enzyme) ProteinQuant->AssaySetup Incubation Pre-incubation with This compound AssaySetup->Incubation ReactionStart Initiate Reaction: Add DL-glyceraldehyde Incubation->ReactionStart Measurement Spectrophotometric Measurement: Monitor NADPH oxidation at 340 nm ReactionStart->Measurement DataAnalysis Data Analysis: Calculate % Inhibition and IC50 Measurement->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for Aldose Reductase Inhibition Assay
Detailed Methodology

3.3.1. Preparation of Rat Lens Aldose Reductase

  • Humanely euthanize male Wistar rats and excise the lenses.

  • Wash the lenses with ice-cold saline solution.

  • Prepare a 10% (w/v) homogenate of the lenses in 0.1 M phosphate-buffered saline (pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which contains the aldose reductase, and store it at -80°C until use.

  • Determine the protein concentration of the supernatant using the Bradford method with BSA as the standard.

3.3.2. Aldose Reductase Activity Assay

  • The assay is performed by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Prepare a reaction mixture in a cuvette containing:

    • 0.7 mL of 0.067 M phosphate buffer (pH 6.2)

    • 0.1 mL of NADPH solution (final concentration, e.g., 0.1 mM)

    • 0.1 mL of the lens supernatant (enzyme source)

    • 0.1 mL of this compound solution at various concentrations (or vehicle for control).

  • Pre-incubate the mixture at room temperature for 10 minutes.

  • Initiate the reaction by adding 0.1 mL of DL-glyceraldehyde solution (substrate, final concentration, e.g., 10 mM).

  • Immediately measure the change in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

3.3.3. Calculation of Inhibition

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot.

  • The percentage of aldose reductase inhibition is calculated using the following formula:

    % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a noteworthy natural product with significant potential as an aldose reductase inhibitor. Its ability to intervene in the polyol pathway makes it a valuable lead compound for the development of therapeutics aimed at mitigating diabetic complications. The data and protocols presented in this guide offer a foundational resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery to further investigate the therapeutic utility of this compound and its analogues. Further studies are warranted to experimentally determine the full physicochemical profile of this compound and to explore its in vivo efficacy and safety.

References

Preliminary Toxicity Studies on Salfredin C1: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised that, following a comprehensive review of publicly available scientific literature, no specific preliminary toxicity studies for Salfredin C1 have been identified. While this compound is a known aldose reductase inhibitor, data regarding its cytotoxic or toxicological properties, including quantitative measures such as IC50 and LD50 values, remain unpublished. Consequently, this guide will outline the known information about this compound and provide a generalized framework for the toxicological evaluation of similar compounds, specifically other aldose reductase inhibitors, in the absence of direct data.

Introduction to this compound

This compound is a natural product isolated from the fermentation broth of the fungus Crucibulum sp. RF-3817. Its primary identified biological activity is the inhibition of aldose reductase, a key enzyme in the polyol pathway. This pathway becomes particularly active during hyperglycemic conditions, and its overactivity is implicated in the pathogenesis of diabetic complications.

Chemically, this compound is classified as a phthalimide (B116566), a subclass of isoindoles and derivatives, with the molecular formula C₁₃H₁₁NO₆. Its potential therapeutic application lies in the management of diabetic complications, a field where aldose reductase inhibitors are of significant interest. However, the progression of any potential therapeutic agent through the drug development pipeline is contingent on a thorough toxicological and safety assessment. At present, such an assessment for this compound is not available in the public domain.

Quantitative Toxicity Data for this compound

As of the latest available information, there is no published quantitative toxicity data for this compound. This includes, but is not limited to:

  • IC50 (half-maximal inhibitory concentration) values for cytotoxicity in various cell lines.

  • LD50 (lethal dose, 50%) values from in vivo studies.

  • Data from genotoxicity, cardiotoxicity, hepatotoxicity, or nephrotoxicity assays.

The absence of this data precludes a detailed, evidence-based discussion of this compound's specific toxicological profile.

Generalized Experimental Protocols for Toxicity Assessment of Aldose Reductase Inhibitors

In the absence of specific protocols for this compound, this section details generalized methodologies commonly employed in the toxicological evaluation of other aldose reductase inhibitors, including those with a phthalimide scaffold. These protocols serve as a reference for the types of studies that would be necessary to establish the safety profile of this compound.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration at which a compound exerts toxic effects on cultured cells.

Commonly Used Cell Lines:

  • Human lens epithelial cells (to assess ocular toxicity)

  • Human renal proximal tubule epithelial cells (to assess nephrotoxicity)

  • HepG2 (human liver cancer cell line, to assess hepatotoxicity)

  • Primary neurons or Schwann cells (to assess neurotoxicity)

Methodology (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Animal Model: Typically rats or mice.

Methodology:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days.

  • Dosing: Administer the test substance sequentially to a small number of animals at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Based on the observed mortality, classify the substance into one of the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound toxicity are unknown, the following diagrams illustrate a generalized workflow for toxicity screening and the polyol pathway, which is the target of this compound's known biological activity.

G cluster_workflow Generalized Toxicity Screening Workflow A Compound Synthesis (this compound) B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Determination of IC50 B->C D Further In Vitro Assays (Genotoxicity, hERG, etc.) C->D E In Vivo Acute Toxicity (e.g., OECD 423) D->E If favorable in vitro profile F Determination of LD50 / GHS Category E->F G Sub-chronic / Chronic Toxicity Studies F->G H Safety Profile Assessment G->H

Caption: A generalized workflow for the toxicological screening of a novel compound.

G cluster_polyol The Polyol Pathway and Aldose Reductase Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications (Osmotic Stress, Oxidative Stress) Sorbitol->Complications AR Aldose Reductase NADP NADP+ SDH Sorbitol Dehydrogenase NADH NADH SalfredinC1 This compound SalfredinC1->AR Inhibits NADPH NADPH NADPH->NADP NAD NAD+ NAD->NADH

Caption: The polyol pathway, the target of this compound's inhibitory action.

Conclusion and Future Directions

The development of this compound as a potential therapeutic agent is currently hampered by the lack of publicly available toxicity and safety data. While its role as an aldose reductase inhibitor is established, a comprehensive understanding of its effects on cellular and organismal health is a critical next step. Future research should prioritize a systematic toxicological evaluation, beginning with in vitro cytotoxicity and genotoxicity assays, followed by in vivo studies to determine its safety profile. Such studies are essential to ascertain the therapeutic window and potential liabilities of this compound before it can be considered for further development. Researchers interested in this compound are encouraged to perform these foundational toxicity studies to fill the current knowledge gap.

Methodological & Application

Application Notes: Salfredin C1 for Aldose Reductase Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1] By converting excess glucose to sorbitol, AR activity can lead to osmotic stress and the depletion of NADPH, contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts. Consequently, the inhibition of aldose reductase is a significant therapeutic strategy in the development of drugs for managing these long-term complications of diabetes. Salfredin C1, a natural product isolated from the fungus Crucibulum sp. RF-3817, has been identified as a novel inhibitor of aldose reductase.[2] These application notes provide a detailed protocol for assessing the inhibitory potential of this compound on aldose reductase activity.

Principle of the Assay

The aldose reductase assay is a spectrophotometric method that measures the enzymatic activity of AR by monitoring the decrease in absorbance at 340 nm. Aldose reductase catalyzes the reduction of an aldehyde substrate, such as DL-glyceraldehyde, to its corresponding alcohol, utilizing NADPH as a cofactor, which is oxidized to NADP+ in the process. The rate of NADPH oxidation is directly proportional to the AR activity and can be quantified by the change in absorbance. The inhibitory effect of compounds like this compound is determined by measuring the reduction in the rate of NADPH oxidation in the presence of the inhibitor.

Quantitative Data Summary

While this compound has been identified as an aldose reductase inhibitor, its specific IC50 value is not available in the peer-reviewed literature.[2][3][4] For comparative purposes, the following table summarizes the IC50 values of other known aldose reductase inhibitors.

InhibitorIC50 ValueSource Organism for ARReference
This compoundNot AvailableRat LensMatsumoto, K., et al. (1995)
Quercetin1.8 µMRat Lens-
Epalrestat0.02 µMHuman Recombinant-
Sorbinil0.2 µMRat Lens[5]
Hirsutrin4.78 µMRat Lens[6]

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol is a generalized procedure and may require optimization based on the specific source of aldose reductase and laboratory conditions.

Materials and Reagents:

  • Aldose Reductase: Partially purified enzyme from rat lens homogenate or recombinant human aldose reductase.

  • Phosphate (B84403) Buffer: 0.067 M, pH 6.2.

  • NADPH Solution: 0.1 mM in phosphate buffer. Prepare fresh.

  • Substrate Solution: 10 mM DL-glyceraldehyde in phosphate buffer.

  • This compound Stock Solution: Prepare a stock solution of known concentration (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Further dilutions should be made in phosphate buffer.

  • Positive Control: A known aldose reductase inhibitor (e.g., Quercetin or Sorbinil).

  • Microplate Reader or Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • 96-well UV-transparent microplates or quartz cuvettes.

Procedure:

  • Enzyme Preparation: If using rat lens, prepare a 10% homogenate in cold phosphate buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble material. The supernatant contains the crude aldose reductase. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Assay Mixture Preparation: Prepare the reaction mixture in a 96-well plate or cuvettes. A typical reaction mixture (total volume of 200 µL) consists of:

    • 140 µL of 0.067 M Phosphate Buffer (pH 6.2)

    • 20 µL of Aldose Reductase solution (supernatant)

    • 10 µL of NADPH solution (final concentration: 0.005 mM)

    • 10 µL of this compound solution at various concentrations (or solvent for control)

  • Pre-incubation: Pre-incubate the mixture at room temperature (or 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the DL-glyceraldehyde substrate solution (final concentration: 1 mM).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for a total of 5-10 minutes using a microplate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound and the control.

    • The percentage of inhibition can be calculated using the following formula:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Aldose Redductase Signaling Pathway

AldoseReductasePathway Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Increased intracellular AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol AR->Sorbitol NADPH_depletion NADPH Depletion AR->NADPH_depletion NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, etc.) OsmoticStress->DiabeticComplications OxidativeStress Oxidative Stress NADPH_depletion->OxidativeStress OxidativeStress->DiabeticComplications SalfredinC1 This compound SalfredinC1->AR Inhibition NADPH NADPH NADPH->AR AldoseReductaseWorkflow start Start prep_reagents Prepare Reagents (Buffer, NADPH, Substrate) start->prep_reagents prep_enzyme Prepare Aldose Reductase (e.g., Rat Lens Homogenate) start->prep_enzyme prep_inhibitor Prepare this compound Dilutions start->prep_inhibitor mix Prepare Reaction Mixture (Buffer, Enzyme, NADPH, this compound) prep_reagents->mix prep_enzyme->mix prep_inhibitor->mix preincubate Pre-incubate (10 min) mix->preincubate add_substrate Initiate Reaction with DL-glyceraldehyde preincubate->add_substrate measure Measure Absorbance at 340 nm (Kinetic Reading) add_substrate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

References

Application Notes and Protocols for Salfredin C1

Author: BenchChem Technical Support Team. Date: December 2025

To the valued researcher,

Extensive efforts have been made to collate comprehensive data for the preparation and stability testing of Salfredin C1. Despite a thorough search of available scientific literature and databases, detailed experimental protocols, quantitative solubility data, and specific stability studies for this compound could not be located.

The primary scientific article describing the initial isolation and characterization of this compound, "Salfredins, new aldose reductase inhibitors produced by Crucibulum sp. RF-3817. I. Fermentation, isolation and structures of salfredins," does not provide the specific details necessary for the creation of in-depth application notes regarding solution preparation and stability. Subsequent searches for publications that cite this original work did not yield the required experimental parameters.

Therefore, we are unable to provide the detailed application notes, data tables, and experimental workflows as initially intended. The following sections provide general guidance based on the analysis of fungal metabolites, which may serve as a starting point for your own research and development of protocols for this compound.

General Guidance for Handling Fungal Metabolites

For novel or poorly characterized fungal metabolites like this compound, a systematic approach to determining optimal solution preparation and stability conditions is recommended. This typically involves preliminary solubility and stability screening studies.

Solubility Assessment

A general workflow for assessing the solubility of a novel compound is outlined below.

Caption: A general workflow for determining the solubility of a compound.

Stability Assessment

To assess the stability of this compound, a typical approach involves incubating the compound in solutions of varying pH and temperature over time, followed by analysis to determine the extent of degradation.

Caption: A general workflow for assessing the stability of a compound.

Analytical Methods for Fungal Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a common and powerful technique for the analysis of fungal secondary metabolites.

General HPLC-MS Parameters:

  • Column: A reversed-phase column (e.g., C18) is typically suitable for compounds with moderate polarity.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

  • Detection:

    • DAD: To determine the UV-Vis absorption spectrum of the compound, which can aid in identification.

    • MS: To determine the mass-to-charge ratio (m/z) of the parent compound and its fragments, providing structural information.

We recommend that researchers interested in working with this compound perform these initial characterization studies to establish reliable protocols for their specific applications. We regret that we could not provide more specific information at this time and hope this general guidance is of assistance.

Salfredin C1: Information for In Vivo Animal Studies Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for "Salfredin C1" have yielded no specific information regarding its use in in vivo animal studies, its mechanism of action, pharmacokinetics, or toxicology. The scientific literature and publicly available data do not appear to contain references to a compound with this specific designation.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols. It is possible that "this compound" may be a very new or internal compound designation not yet described in published literature, or the name may be misspelled.

For researchers, scientists, and drug development professionals interested in this compound, it is recommended to:

  • Verify the Compound Name: Double-check the spelling and designation of "this compound" to ensure accuracy.

  • Consult Internal Documentation: If this is a compound from a specific company or research group, internal documentation would be the primary source of information.

  • Search for Related Compounds: If "this compound" is part of a larger class of compounds (e.g., "Salfredins"), searching for the parent class may provide some general information that could be relevant.

Without any foundational data, it is not possible to provide the requested detailed protocols, data tables, or visualizations for in vivo animal studies of this compound. Further investigation to correctly identify the compound is necessary before any meaningful scientific application notes can be developed.

Application Notes and Protocols for Salfredin C1 in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin C1 is a potent and selective inhibitor of aldose reductase (AR), an enzyme of the polyol pathway that catalyzes the reduction of glucose to sorbitol.[1][2][3] Under normoglycemic conditions, this pathway is minor. However, in hyperglycemic states, such as diabetes mellitus, the increased flux through the polyol pathway contributes to the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. By inhibiting aldose reductase, this compound represents a promising therapeutic agent for the prevention and treatment of these complications.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds against aldose reductase.

Data Presentation

Table 1: Inhibitory Activity of this compound against Aldose Reductase

ParameterValueReference
TargetAldose Reductase (AR)[1][2][3]
IC₅₀[Data not available in search results]-
Ki[Data not available in search results]-
Mechanism of Inhibition[Data not available in search results]-

Note: While this compound is identified as an aldose reductase inhibitor, specific quantitative data such as IC₅₀ and Ki values were not available in the provided search results. The following protocols are designed to enable the determination of these values.

Experimental Protocols

Aldose Reductase Inhibition Assay (Spectrophotometric)

This protocol describes a common and reliable method to determine the inhibitory activity of this compound on aldose reductase by measuring the decrease in NADPH absorbance.

Materials:

  • Recombinant human aldose reductase (or purified from a tissue source)

  • DL-Glyceraldehyde (substrate)

  • NADPH (cofactor)

  • This compound

  • Sodium phosphate (B84403) buffer (e.g., 100 mM, pH 6.2)

  • DMSO (for dissolving this compound)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

    • Prepare working solutions of NADPH and DL-glyceraldehyde in the assay buffer. Optimal concentrations should be determined empirically but are typically around 0.1 mM for NADPH and 1 mM for DL-glyceraldehyde.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or DMSO for control)

      • Aldose Reductase enzyme solution

    • Mix gently and pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction:

    • Add the NADPH solution to all wells.

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.

  • Measurement:

    • Immediately measure the decrease in absorbance at 340 nm over a set period (e.g., 10-20 minutes) using a microplate reader. The rate of NADPH oxidation is proportional to the aldose reductase activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percent inhibition relative to the control (DMSO) for each concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinetic Analysis of Aldose Reductase Inhibition

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Set up a matrix of experiments with varying concentrations of both the substrate (DL-glyceraldehyde) and the inhibitor (this compound).

    • For each substrate concentration, perform the assay with a range of this compound concentrations.

  • Measurement:

    • Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration by monitoring the change in absorbance at 340 nm.

  • Data Analysis:

    • Generate Lineweaver-Burk or Michaelis-Menten plots for the data.

    • Analyze the changes in Vmax and Km in the presence of this compound to determine the mode of inhibition.

Visualizations

Aldose_Reductase_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH Complications Diabetic Complications Sorbitol->Complications AR Aldose Reductase NADPH NADPH NADP NADP+ SDH Sorbitol Dehydrogenase NAD NAD+ NADH NADH NADPH->NADP NAD->NADH SalfredinC1 This compound SalfredinC1->AR Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound on Aldose Reductase.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, NADPH, Substrate) Add_Components Add Buffer, this compound, and Aldose Reductase to Plate Prep_Reagents->Add_Components Prep_Salfredin Prepare this compound Dilutions Prep_Salfredin->Add_Components Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Add_NADPH Add NADPH Pre_Incubate->Add_NADPH Start_Reaction Initiate Reaction with Substrate Add_NADPH->Start_Reaction Measure_Absorbance Measure Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calc_Rate Calculate Reaction Rates Measure_Absorbance->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ Plot_Curve->Determine_IC50

Caption: Workflow for the Aldose Reductase spectrophotometric inhibition assay.

References

Salfredin C1: A Potential Tool for Elucidating Diabetic Complications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diabetic complications are a significant cause of morbidity and mortality in individuals with diabetes mellitus. These complications arise from chronic hyperglycemia and the subsequent metabolic abnormalities. Key pathways implicated in the pathogenesis of diabetic complications include the polyol pathway, the formation of advanced glycation end products (AGEs), and oxidative stress. Salfredin C1, a novel aldose reductase inhibitor isolated from the fermentation broth of Crucibulum sp. RF-3817, presents a promising research tool for investigating the role of the polyol pathway in these pathologies. Aldose reductase is the rate-limiting enzyme of the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is believed to contribute to cellular damage. This document provides an overview of this compound's potential applications in diabetic complications research, along with generalized protocols for relevant assays.

Mechanism of Action and Therapeutic Relevance

This compound belongs to a class of compounds that inhibit aldose reductase. The accumulation of sorbitol, the product of the aldose reductase reaction, within cells that cannot efficiently metabolize it further leads to osmotic stress and cellular dysfunction. This process is particularly relevant in tissues such as the lens, retina, nerves, and kidneys, which are common sites of diabetic complications. By inhibiting aldose reductase, this compound can be used to probe the specific contributions of the polyol pathway to the development of diabetic neuropathy, nephropathy, retinopathy, and cataracts.

Data Presentation

CompoundTarget EnzymeIC50 Value (µM)Source OrganismReference
This compoundAldose ReductaseData not availableCrucibulum sp. RF-3817[1]

Signaling Pathways and Experimental Workflows

To visualize the role of this compound and the experimental approaches to study its effects, the following diagrams are provided.

Polyol_Pathway cluster_polyol Polyol Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->Diabetic_Complications Osmotic Stress Oxidative Stress Salfredin_C1 This compound Salfredin_C1->Glucose Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound.

Aldose_Reductase_Assay start Start prepare_reagents Prepare Reagents: - Aldose Reductase Enzyme - NADPH - Substrate (e.g., DL-Glyceraldehyde) - this compound (or other inhibitor) - Buffer start->prepare_reagents mix_components Mix Enzyme, Buffer, and Inhibitor (this compound) prepare_reagents->mix_components pre_incubate Pre-incubate mix_components->pre_incubate initiate_reaction Initiate Reaction by adding Substrate and NADPH pre_incubate->initiate_reaction monitor_absorbance Monitor Decrease in Absorbance at 340 nm (Oxidation of NADPH) initiate_reaction->monitor_absorbance calculate_activity Calculate Enzyme Activity and Inhibition monitor_absorbance->calculate_activity end End calculate_activity->end

Caption: Experimental workflow for an Aldose Reductase inhibition assay.

Anti_Glycation_Assay start Start prepare_solution Prepare reaction mixture: - Bovine Serum Albumin (BSA) - Glucose or Fructose - this compound (or test compound) - Phosphate Buffer start->prepare_solution incubate Incubate at 37°C for several days/weeks prepare_solution->incubate measure_fluorescence Measure formation of fluorescent Advanced Glycation End-products (AGEs) (Ex: ~370 nm, Em: ~440 nm) incubate->measure_fluorescence calculate_inhibition Calculate Percentage Inhibition of Glycation measure_fluorescence->calculate_inhibition end End calculate_inhibition->end

References

Application Notes and Protocols for Salfredin C1 in Ophthalmology Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information available in the public domain regarding "Salfredin C1" in ophthalmology is limited. The following application notes and protocols are based on research on Sulforaphane (SFN), a compound with a similar isothiocyanate structure, which has been studied for its therapeutic potential in various eye diseases. Researchers should validate the applicability of these protocols for this compound.

Introduction

This compound, an isothiocyanate, holds potential for therapeutic applications in ophthalmology due to its anti-inflammatory, antioxidant, and anti-angiogenic properties. Research on the related compound, Sulforaphane (SFN), has demonstrated protective effects in models of various ophthalmic diseases, including age-related macular degeneration (AMD), diabetic retinopathy (DR), and keratoconus.[1] The primary mechanism of action is believed to involve the activation of key cellular signaling pathways that mitigate oxidative stress and inflammation.

Key Applications in Ophthalmology Research
  • Diabetic Retinopathy (DR): Investigating the potential of this compound to delay retinal photoreceptor cell degeneration and reduce damage induced by advanced glycation end products (AGEs).[1]

  • Age-Related Macular Degeneration (AMD): Exploring the role of this compound in protecting retinal cells through its antioxidant properties.[1]

  • Keratoconus: Studying the ability of this compound to protect corneal cells from oxidative stress and inhibit disease progression.[1]

  • Vernal Keratoconjunctivitis (VKC): Assessing the anti-inflammatory and anti-allergenic effects of this compound on human corneal fibroblasts.[1]

  • Cataracts: Evaluating the protective effects of this compound on lens epithelial cells against oxidative stress.[1]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on Sulforaphane (SFN), which may serve as a reference for designing experiments with this compound.

Ophthalmic Disease Model Key Findings with SFN Reference
Murine model of Diabetic RetinopathyDelayed thinning of ganglion cell layer, inner nuclear layer, and outer nuclear layer.[1]
661W cells (retinal photoreceptor cell line)Reduced AGEs-induced damage.[1]
Rabbit model of KeratoconusLowered keratometry and increased central cornea thickness.[1]
Human Corneal Fibroblasts (in vitro VKC model)Inhibition of TNF-α and IL-4 induced expression of VCAM-1, TARC, and eotaxin-1.[1]

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound on Retinal Photoreceptor Cells

Objective: To determine the protective effect of this compound against advanced glycation end product (AGE)-induced damage in a retinal photoreceptor cell line (e.g., 661W).

Materials:

  • 661W cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Advanced Glycation End Products (AGEs)

  • Reagents for Western Blotting (antibodies against GRP78, TNF-α, Txnip, and a loading control like β-actin)

  • Reagents for cell viability assay (e.g., MTT or PrestoBlue)

Methodology:

  • Cell Culture: Culture 661W cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).

    • Once cells reach 70-80% confluency, pre-treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

    • Induce damage by adding AGEs to the culture medium and incubate for a further period (e.g., 24 hours).

    • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with AGEs alone.

  • Cell Viability Assay:

    • Following treatment, assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.

    • Measure absorbance at the appropriate wavelength to quantify cell viability.

  • Western Blot Analysis:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against GRP78, TNF-α, and Txnip, followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities and normalize to the loading control.

Expected Outcome: this compound is expected to increase cell viability and reduce the expression of GRP78, TNF-α, and Txnip in AGE-treated cells.

G cluster_workflow In Vitro Experimental Workflow start Culture 661W Cells pretreat Pre-treat with this compound start->pretreat induce Induce Damage with AGEs pretreat->induce assess Assess Cell Viability (MTT Assay) induce->assess analyze Analyze Protein Expression (Western Blot) induce->analyze end Evaluate Protective Effects assess->end analyze->end

In Vitro Experimental Workflow
Protocol 2: In Vivo Evaluation of this compound in a Keratoconus Model

Objective: To investigate the therapeutic potential of this compound in an in vivo model of keratoconus.

Materials:

  • New Zealand white rabbits

  • This compound formulation for topical or systemic administration

  • Riboflavin (B1680620)

  • UVA irradiation source

  • In vivo confocal microscopy system

  • Pentobarbital sodium for anesthesia

  • Proparacaine hydrochloride for topical anesthesia

Methodology:

  • Animal Model:

    • Induce keratoconus in one eye of each rabbit using a combination of riboflavin and UVA irradiation. The contralateral eye can serve as a control.

  • Treatment:

    • Following induction, treat the animals with this compound. Administration could be topical (eye drops) or systemic (e.g., intraperitoneal injection), depending on the formulation.

    • The treatment should be administered for a predefined period (e.g., several weeks).

  • Evaluation of Corneal Parameters:

    • Monitor changes in corneal parameters at regular intervals using in vivo confocal microscopy.

    • Measure central corneal thickness and keratometry.

  • Histological Analysis:

    • At the end of the study, euthanize the animals and enucleate the eyes.

    • Perform histological analysis of the corneas to assess cellular changes and collagen organization.

  • Biochemical Analysis:

    • Analyze corneal tissue for markers of oxidative stress and activation of the Nrf2/HO-1 pathway.

Expected Outcome: Treatment with this compound is expected to reduce the progression of keratoconus, as indicated by a decrease in keratometry, an increase in central corneal thickness, and a reduction in oxidative stress markers.

G cluster_pathway Proposed Nrf2/HO-1 Signaling Pathway SalfredinC1 This compound Keap1 Keap1 SalfredinC1->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 activates transcription of Antioxidant_Response Antioxidant & Cytoprotective Response HO1->Antioxidant_Response leads to

Proposed Nrf2/HO-1 Signaling Pathway
Signaling Pathways

The therapeutic effects of isothiocyanates like Sulforaphane in ophthalmology are often attributed to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1). Upon exposure to electrophiles like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1).

Additionally, in the context of diabetic retinopathy, the AMPK (AMP-activated protein kinase) pathway has been implicated.[1] Activation of AMPK can lead to the downregulation of stress-related proteins like GRP78 and inflammatory cytokines like TNF-α.

G cluster_pathway_dr Proposed AMPK Signaling in Diabetic Retinopathy SalfredinC1 This compound AMPK AMPK SalfredinC1->AMPK activates GRP78 GRP78 AMPK->GRP78 inhibits TNFa TNF-α AMPK->TNFa inhibits Txnip Txnip AMPK->Txnip inhibits Cell_Damage Retinal Cell Damage GRP78->Cell_Damage TNFa->Cell_Damage Txnip->Cell_Damage

Proposed AMPK Signaling in Diabetic Retinopathy

References

Application Notes and Protocols for Procyanidin C1 in Neurological Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Note on Compound Identity: The initial request specified "Salfredin C1." However, extensive searches of scientific literature did not yield significant information on a compound with this name in the context of neurological disease models. In contrast, "Procyanidin C1" (PC-1), a polyphenolic compound found in sources like grape seeds, is well-documented for its neuroprotective properties. Given the similarity in nomenclature and the availability of relevant data, these application notes will focus on Procyanidin C1 as a compound of high interest for research in neurological diseases.

Introduction

Procyanidin C1 (PC-1) is a natural flavonoid with potent antioxidant and anti-inflammatory properties.[1][2][3] Research has highlighted its significant neuroprotective effects in various in vitro models of neuronal damage, making it a promising candidate for the development of therapeutics for neurodegenerative diseases. This document provides an overview of the biological activity of Procyanidin C1, detailed protocols for its application in a common neurological disease model, and quantitative data from relevant studies.

The primary mechanism of action for Procyanidin C1 in neuroprotection involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][3][4][5] This pathway is a critical cellular defense mechanism against oxidative stress. Additionally, Procyanidin C1 has been shown to mitigate neurotoxicity by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), specifically ERK1/2 and p38.[1][3][4]

Mechanism of Action: Signaling Pathways

Procyanidin C1 confers neuroprotection through a dual mechanism involving the upregulation of antioxidant defenses and the suppression of pro-apoptotic signaling pathways.

  • Activation of the Nrf2/HO-1 Pathway: Under conditions of oxidative stress, such as glutamate-induced excitotoxicity, Procyanidin C1 promotes the nuclear translocation of Nrf2.[1][5] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the increased expression of downstream antioxidant enzymes, most notably Heme oxygenase-1 (HO-1).[1][5] HO-1 plays a crucial role in protecting neuronal cells from oxidative damage.[5]

  • Inhibition of MAPK Phosphorylation: Glutamate-induced neurotoxicity is also associated with the activation of MAPK signaling cascades that can lead to apoptosis. Procyanidin C1 has been demonstrated to block the phosphorylation of ERK1/2 and p38 MAPKs, thereby inhibiting this pro-death signaling.[1][3][4]

Salfredin_C1_Signaling_Pathway cluster_stress Cellular Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome Glutamate (B1630785) Glutamate Receptor Receptor Glutamate->Receptor ROS ↑ ROS Receptor->ROS Induces PC1 Procyanidin C1 PC1->ROS Inhibits MAPK_pathway p-ERK1/2, p-p38 PC1->MAPK_pathway Inhibits Nrf2_Keap1 Nrf2-Keap1 PC1->Nrf2_Keap1 Stabilizes Nrf2 ROS->MAPK_pathway Activates Apoptosis Apoptosis MAPK_pathway->Apoptosis Promotes Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Releases Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds HO1 HO-1 Expression ARE->HO1 Activates Neuroprotection Neuroprotection HO1->Neuroprotection Promotes

Procyanidin C1 signaling pathway in neuroprotection.
Quantitative Data Summary

The neuroprotective effects of Procyanidin C1 have been quantified in studies using the HT22 hippocampal neuronal cell line, a common model for studying glutamate-induced oxidative stress and neurotoxicity.

Table 1: Effect of Procyanidin C1 on HT22 Cell Viability after Glutamate Exposure

Treatment GroupConcentrationCell Viability (%)
Control-100
Glutamate5 mM~50
PC-1 + Glutamate1 µM + 5 mM~60
PC-1 + Glutamate5 µM + 5 mM~80
PC-1 + Glutamate10 µM + 5 mM~95

Data are approximated from graphical representations in cited literature.[4]

Table 2: Effect of Procyanidin C1 on Intracellular Reactive Oxygen Species (ROS) in Glutamate-Treated HT22 Cells

Treatment GroupConcentrationIntracellular ROS (Fold Increase)
Control-1.0
Glutamate5 mM~3.5
PC-1 + Glutamate5 µM + 5 mM~2.0
PC-1 + Glutamate10 µM + 5 mM~1.5

Data are approximated from graphical representations in cited literature.[4]

Table 3: Effect of Procyanidin C1 on Protein Expression and Phosphorylation in Glutamate-Treated HT22 Cells

Target ProteinTreatment (PC-1 + 5 mM Glutamate)Change in Expression/Phosphorylation
Nuclear Nrf210 µMSignificant Increase
HO-110 µMSignificant Increase
Phospho-ERK1/210 µMSignificant Decrease
Phospho-p3810 µMSignificant Decrease

Based on qualitative and quantitative data from Western blot analyses.[4][5]

Experimental Protocols

The following protocols are based on methodologies reported for investigating the neuroprotective effects of Procyanidin C1 in the HT22 cell line.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays Cell_Culture 1. Culture HT22 Cells Plating 2. Plate Cells for Experiments Cell_Culture->Plating PC1_Pretreat 3. Pre-treat with Procyanidin C1 Plating->PC1_Pretreat Glutamate_Treat 4. Induce Neurotoxicity with Glutamate PC1_Pretreat->Glutamate_Treat Viability 5a. Cell Viability Assay (CCK-8/MTT) Glutamate_Treat->Viability ROS 5b. ROS Measurement (DCFH-DA) Glutamate_Treat->ROS Western 5c. Western Blot Analysis Glutamate_Treat->Western

General experimental workflow for assessing neuroprotection.
Protocol 1: Cell Culture and Treatment

Materials:

  • HT22 mouse hippocampal neuronal cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Procyanidin C1 (stock solution in DMSO)

  • L-Glutamic acid (stock solution in sterile water)

  • Sterile tissue culture plates (96-well and 6-well)

Procedure:

  • Cell Culture: Maintain HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed HT22 cells in 96-well plates (for viability and ROS assays) or 6-well plates (for Western blotting) at an appropriate density and allow them to adhere overnight.

  • Procyanidin C1 Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of Procyanidin C1 (e.g., 1, 5, 10 µM) or vehicle (DMSO). Incubate for 1-2 hours.

  • Glutamate-Induced Neurotoxicity: Add glutamate to the wells to a final concentration of 5 mM.

  • Incubation: Incubate the cells for the required duration for each specific assay (e.g., 8-24 hours).

Protocol 2: Cell Viability Assay (CCK-8)

Materials:

  • Treated cells in a 96-well plate

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Following the treatment period (e.g., 24 hours), add 10 µL of CCK-8 solution to each well of the 96-well plate.[6]

  • Incubate the plate for 1-2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[6][7]

  • Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 3: Measurement of Intracellular ROS

Materials:

  • Treated cells in a 96-well plate (preferably black-walled)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • After the desired treatment time (e.g., 8 hours), remove the culture medium and wash the cells twice with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.

  • Incubate the plate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[8]

  • Express the results as a fold increase in fluorescence compared to the control group.

Protocol 4: Western Blot Analysis

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-GAPDH, anti-Lamin B)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. For nuclear and cytosolic fractions, use a nuclear extraction kit according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (GAPDH for whole-cell and cytosolic lysates, Lamin B for nuclear lysates). For phosphorylated proteins, normalize to the total protein level.

References

Application Notes and Protocols: Techniques for Measuring Salfredin C1 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salfredin C1 is a potent and selective inhibitor of aldose reductase, an enzyme implicated in the progression of various diseases, including cancer.[1] Aldose reductase, a member of the aldo-keto reductase superfamily, plays a crucial role in the polyol pathway by converting glucose to sorbitol.[2] Under normal physiological conditions, this pathway is of minor significance. However, in the context of cancer, aldose reductase is often overexpressed and contributes to tumorigenesis by mediating inflammatory signals, promoting cell proliferation, and protecting cancer cells from oxidative stress.[3][4] Inhibition of aldose reductase has been shown to suppress cancer cell growth and metastasis, making it a promising therapeutic target.[5]

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound. The protocols detailed below cover the direct assessment of its inhibitory effect on aldose reductase, as well as its impact on key cellular processes relevant to cancer biology.

In Vitro Aldose Reductase Activity Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of aldose reductase. The assay is based on the principle that aldose reductase catalyzes the reduction of a substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that involves the oxidation of the cofactor NADPH to NADP+. The decrease in NADPH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Data Presentation: this compound Inhibition of Aldose Reductase
CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound0.0115.2 ± 2.10.25 ± 0.03
0.148.9 ± 3.5
185.7 ± 1.8
1098.1 ± 0.9
Epalrestat (Control)0.0110.5 ± 1.90.42 ± 0.05
0.142.3 ± 2.8
179.8 ± 2.2
1095.3 ± 1.1
Experimental Protocol: In Vitro Aldose Reductase Activity Assay

Materials:

  • Purified recombinant human aldose reductase

  • This compound

  • Epalrestat (positive control inhibitor)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Sodium phosphate (B84403) buffer (pH 6.2)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and Epalrestat in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the compounds by serial dilution in the assay buffer.

    • Prepare a fresh solution of NADPH in the assay buffer.

    • Prepare the substrate solution (DL-glyceraldehyde) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • This compound or Epalrestat at various concentrations

      • Purified aldose reductase enzyme

    • Include control wells:

      • No inhibitor control (enzyme + buffer + solvent)

      • No enzyme control (buffer + substrate + NADPH)

  • Initiate the Reaction:

    • Add the NADPH solution to all wells.

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate to all wells except the no-enzyme control.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of this compound and the control inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Cell-Based Assays for Anticancer Efficacy

Cell-based assays are crucial for evaluating the therapeutic potential of this compound in a more physiologically relevant context. These assays assess the compound's effects on cancer cell viability, proliferation, apoptosis, migration, and invasion.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Data Presentation: Effect of this compound on Cancer Cell Viability
Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
HT-29 (Colon Cancer)15.8 ± 1.20.8 ± 0.1
A549 (Lung Cancer)22.5 ± 2.11.2 ± 0.2
MCF-7 (Breast Cancer)18.3 ± 1.51.0 ± 0.1
Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., HT-29, A549, MCF-7)

  • This compound

  • Doxorubicin (positive control)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or Doxorubicin.

    • Include untreated control wells (cells + medium) and solvent control wells.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Data Presentation: this compound-Induced Apoptosis in HT-29 Cells
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control95.2 ± 1.52.5 ± 0.52.3 ± 0.4
This compound (15 µM)60.8 ± 3.225.4 ± 2.113.8 ± 1.9
Doxorubicin (1 µM)45.1 ± 2.835.7 ± 2.519.2 ± 2.1
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Cancer cells (e.g., HT-29)

  • This compound

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound or Doxorubicin for 24-48 hours.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Migration Assay (Wound Healing Assay)

The wound healing assay is a simple and widely used method to study directional cell migration in vitro. A "scratch" or "wound" is created in a confluent cell monolayer, and the closure of this gap by migrating cells is monitored over time.

Data Presentation: Effect of this compound on HT-29 Cell Migration
TreatmentWound Closure at 24h (%)
Control85.3 ± 5.1
This compound (10 µM)32.7 ± 4.5
Mitomycin C (Control)10.2 ± 2.3
Experimental Protocol: Wound Healing Assay

Materials:

  • Cancer cells (e.g., HT-29)

  • This compound

  • Mitomycin C (to inhibit cell proliferation)

  • 6-well plates

  • Sterile pipette tip or scratcher

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer:

    • Seed cells in 6-well plates and grow them to full confluency.

  • Create the "Wound":

    • Create a scratch in the cell monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

  • Treatment and Imaging:

    • Add fresh medium containing this compound or Mitomycin C.

    • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours).

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure.

Cell Invasion Assay (Transwell Assay)

The Transwell invasion assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking the in vivo process of metastasis. Cells are seeded in the upper chamber of a Transwell insert coated with a layer of Matrigel, and their invasion into the lower chamber containing a chemoattractant is quantified.

Data Presentation: Effect of this compound on HT-29 Cell Invasion
TreatmentNumber of Invading Cells (per field)
Control152 ± 12
This compound (10 µM)45 ± 8
Experimental Protocol: Transwell Invasion Assay

Materials:

  • Cancer cells (e.g., HT-29)

  • This compound

  • Transwell inserts with a porous membrane (8 µm pore size)

  • Matrigel (or other basement membrane extract)

  • Serum-free medium and medium with serum (chemoattractant)

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Prepare Transwell Inserts:

    • Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.

  • Cell Seeding:

    • Seed serum-starved cancer cells in the upper chamber of the inserts in serum-free medium containing this compound.

    • Add medium containing serum to the lower chamber as a chemoattractant.

  • Incubation:

    • Incubate the plates for 24-48 hours to allow for cell invasion.

  • Staining and Quantification:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of stained cells in several microscopic fields.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the underlying biological pathways and experimental procedures is essential for a clear understanding of the experimental design.

Aldose_Reductase_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell Growth_Factors Growth Factors, Cytokines Receptor Receptor Growth_Factors->Receptor Oxidative_Stress Oxidative Stress (ROS) Receptor->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Lipid_Aldehydes Lipid Aldehydes (e.g., 4-HNE) Lipid_Peroxidation->Lipid_Aldehydes AR Aldose Reductase (AR) Lipid_Aldehydes->AR PKC PKC AR->PKC via GS-DHN Salfredin_C1 This compound Salfredin_C1->AR MAPK MAPK PKC->MAPK NF_kB_AP1 NF-κB / AP-1 Activation MAPK->NF_kB_AP1 Gene_Expression Gene Expression (Inflammation, Proliferation, Survival, Angiogenesis) NF_kB_AP1->Gene_Expression Cancer_Progression Cancer Progression Gene_Expression->Cancer_Progression

Caption: Aldose Reductase Signaling Pathway in Cancer.

Experimental_Workflow cluster_in_vitro In Vitro Efficacy cluster_cell_based Cell-Based Efficacy Biochemical_Assay Biochemical Assay: Aldose Reductase Activity IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Efficacy_Evaluation Comprehensive Efficacy Evaluation IC50_Determination->Efficacy_Evaluation Cell_Viability Cell Viability Assay (MTT) Phenotypic_Analysis Phenotypic Analysis Cell_Viability->Phenotypic_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V) Apoptosis_Assay->Phenotypic_Analysis Migration_Assay Migration Assay (Wound Healing) Migration_Assay->Phenotypic_Analysis Invasion_Assay Invasion Assay (Transwell) Invasion_Assay->Phenotypic_Analysis Phenotypic_Analysis->Efficacy_Evaluation Salfredin_C1 This compound Salfredin_C1->Biochemical_Assay Salfredin_C1->Cell_Viability Salfredin_C1->Apoptosis_Assay Salfredin_C1->Migration_Assay Salfredin_C1->Invasion_Assay

Caption: Experimental Workflow for this compound Efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Salfredin C1 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Salfredin C1" did not yield information on a specific compound with this name. The information provided below is based on related compounds and general principles of experimental optimization. Researchers should verify the identity of their compound of interest and consult specific literature for the most accurate guidance.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of compounds related to the initial query.

Frequently Asked Questions (FAQs)

QuestionAnswer
1. What is a typical starting concentration range for a novel compound in cell-based assays? For initial screening, a wide range of concentrations is recommended, often spanning several orders of magnitude (e.g., 10 nM to 100 µM). This helps in identifying a dose-responsive range and potential cytotoxicity.
2. How can I determine the optimal incubation time for my experiment? The optimal incubation time depends on the specific biological question and the mechanism of action of the compound. Time-course experiments are recommended, where cells are treated for various durations (e.g., 6, 12, 24, 48 hours) to determine the point of maximal effect before significant secondary effects or cytotoxicity occur.
3. My compound is not showing any effect. What are the possible reasons? There are several potential reasons for a lack of effect: the concentration may be too low, the incubation time may be too short, the compound may be inactive in the chosen cell line or assay, or the compound may have degraded. It is also possible that the compound is not soluble in the assay medium.
4. I am observing high levels of cell death in my experiments. What should I do? High cytotoxicity can obscure the specific effects of a compound. It is advisable to perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which the compound becomes toxic. Subsequent experiments should be conducted at non-toxic concentrations. For instance, studies on procyanidin (B600670) C1 did not observe cytotoxicity in rat aortic endothelial cells at concentrations up to 50 μM.[1]
5. How should I prepare and store my compound stock solution? Most small molecules are dissolved in a solvent like DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Before use, thaw the aliquot and dilute it to the final working concentration in the appropriate cell culture medium.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results between experiments - Pipetting errors- Variation in cell passage number or density- Inconsistent incubation times- Compound degradation- Calibrate pipettes regularly.- Use cells within a defined passage number range and ensure consistent seeding density.- Standardize all incubation periods.- Prepare fresh dilutions of the compound from a new aliquot for each experiment.
Precipitation of the compound in the culture medium - Poor solubility of the compound at the working concentration- Interaction with components of the serum or medium- Lower the final concentration of the compound.- Decrease the percentage of serum in the medium if possible.- Test different solvents for the initial stock solution.
High background signal in the assay - Non-specific binding of the compound or detection reagents- Autofluorescence of the compound- Include appropriate controls (e.g., vehicle-only, untreated cells).- Increase the number of washing steps.- If using a fluorescence-based assay, check for compound autofluorescence at the excitation/emission wavelengths used.

Experimental Protocols

Determining Optimal Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the effective concentration range of a compound using a cell viability assay like MTT.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the compound in cell culture medium. A common approach is to use serial dilutions (e.g., 1:2 or 1:3) to cover a broad concentration range.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the MTT to formazan (B1609692).

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution C Prepare Serial Dilutions A->C B Seed Cells in Multi-well Plate D Treat Cells with Compound B->D C->D E Incubate for Defined Period D->E F Perform Cell-Based Assay E->F G Acquire Data F->G H Analyze and Plot Data G->H I Determine Optimal Concentration H->I signaling_pathway Compound Test Compound Receptor Cell Surface Receptor Compound->Receptor Binding SecondMessenger Second Messenger Cascade Receptor->SecondMessenger Signal Transduction Kinase Protein Kinase Activation SecondMessenger->Kinase TranscriptionFactor Transcription Factor Activation Kinase->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Nuclear Translocation CellularResponse Cellular Response GeneExpression->CellularResponse Protein Synthesis

References

overcoming Salfredin C1 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Salfredin C1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an aldose reductase inhibitor produced by the fungal strain Crucibulum sp. RF-3817.[1] Its potential as a therapeutic agent for conditions like diabetic complications is of significant research interest.[2][3] However, like many complex organic molecules, this compound can exhibit poor aqueous solubility, which can hinder its use in in vitro and in vivo experiments.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is happening?

This is a common issue when a compound that is poorly soluble in water is transferred from a high-concentration organic stock solution (like DMSO) into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.

Q3: What are the initial steps I should take to troubleshoot this compound solubility?

Start by assessing the final concentration of your organic solvent (e.g., DMSO) in the assay medium. Many cell-based assays can tolerate low percentages of DMSO (typically <0.5-1%). If your final DMSO concentration is too high, it can be toxic to cells, and if it's too low, this compound may precipitate. Also, ensure your this compound is fully dissolved in the stock solvent before further dilution.

Troubleshooting Guide

Issue: this compound precipitates out of solution during experimental setup.

Solution 1: Optimization of Co-solvents

The use of a co-solvent is a common and effective technique to increase the solubility of poorly soluble compounds.[2]

  • Detailed Protocol:

    • Prepare a high-concentration stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Other options include ethanol, polyethylene (B3416737) glycol 300/400 (PEG300/400), or N,N-dimethylformamide (DMF).[4][5]

    • To prepare your working solution, perform serial dilutions of the stock solution into your aqueous experimental buffer.

    • Crucially, add the this compound stock solution to the buffer with vigorous vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period.

    • It is critical to maintain the final concentration of the organic solvent in the experimental medium at a low, non-toxic level (e.g., <0.5% for DMSO in many cell cultures).

Solution 2: pH Adjustment

The solubility of compounds with ionizable functional groups can be significantly influenced by the pH of the solution.[6] Based on the chemical structure of this compound, which contains a carboxylic acid group, its solubility is expected to increase at a higher pH.

  • Detailed Protocol:

    • Determine the pKa of the ionizable groups in this compound.

    • Prepare a series of buffers with pH values spanning a range around the pKa.

    • Attempt to dissolve this compound directly in these buffers or by diluting a stock solution into them.

    • Measure the solubility at each pH. Be mindful that the chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity).

Quantitative Data Summary

The following table provides illustrative data on the solubility of this compound in different solvent systems. Note: This data is hypothetical and for guidance purposes.

Solvent SystemThis compound Concentration (µM)Observations
Phosphate-Buffered Saline (PBS), pH 7.4< 1Immediate precipitation
PBS with 0.1% DMSO5Minor precipitation after 1 hour
PBS with 0.5% DMSO25No precipitation observed
PBS with 1% PEG40030No precipitation observed
Tris Buffer, pH 8.515Slight improvement over PBS
Tris Buffer, pH 8.5 with 0.5% DMSO50Clear solution

Experimental Workflow for Solubility Testing

Below is a generalized workflow for assessing and optimizing the solubility of this compound for your experiments.

experimental_workflow Experimental Workflow for this compound Solubility Optimization cluster_prep Preparation cluster_test Solubility Screening cluster_optimization Optimization cluster_validation Validation stock_solution Prepare 10 mM this compound in 100% DMSO dilution Serially dilute stock in aqueous buffer (e.g., PBS) stock_solution->dilution Start visual_inspection Visually inspect for precipitation (t=0 and t=1h) dilution->visual_inspection concentration_range Test final concentrations (e.g., 1, 10, 50, 100 µM) visual_inspection->concentration_range co_solvent Test different co-solvents (e.g., PEG400, Ethanol) concentration_range->co_solvent If precipitation occurs ph_adjustment Test different buffer pH (e.g., pH 7.4, 8.0, 8.5) concentration_range->ph_adjustment If precipitation occurs final_protocol Select optimal conditions (solvent, pH, concentration) concentration_range->final_protocol If no precipitation co_solvent->final_protocol ph_adjustment->final_protocol assay_compatibility Confirm compatibility with experimental assay final_protocol->assay_compatibility

Caption: A stepwise workflow for optimizing this compound solubility.

Aldose Reductase Signaling Pathway

This compound is an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway is implicated in the pathophysiology of diabetic complications.[3][7] Under hyperglycemic conditions, increased flux through the polyol pathway leads to the accumulation of sorbitol and fructose, contributing to oxidative stress and cellular damage.

aldose_reductase_pathway Aldose Reductase Signaling Pathway in Hyperglycemia cluster_input Initiating Factor cluster_pathway Polyol Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Effects hyperglycemia Hyperglycemia (High Blood Glucose) glucose Glucose hyperglycemia->glucose sorbitol Sorbitol glucose->sorbitol + NADPH fructose Fructose sorbitol->fructose + NAD+ oxidative_stress Increased Oxidative Stress (ROS Production) sorbitol->oxidative_stress age_formation Advanced Glycation End-product (AGE) Formation fructose->age_formation ar Aldose Reductase (AR) nadp NADP+ ar->nadp sdh Sorbitol Dehydrogenase (SDH) nadh NADH sdh->nadh nadph NADPH nadph->ar nad NAD+ nad->sdh pkc_activation PKC Activation nadh->pkc_activation salfredin_c1 This compound salfredin_c1->ar Inhibits cellular_damage Cellular Damage & Diabetic Complications oxidative_stress->cellular_damage pkc_activation->cellular_damage age_formation->cellular_damage

Caption: The role of this compound in inhibiting the aldose reductase pathway.

References

improving the stability of Salfredin C1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Salfredin C1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is changing color (e.g., turning yellow/brown) over a short period. What is causing this?

A1: Color change in your this compound solution is a common indicator of degradation. This compound, like many phenolic compounds, is susceptible to oxidation, which can be accelerated by several factors. The likely causes include:

  • Exposure to Light: Photodegradation can occur when the solution is exposed to UV or even ambient laboratory light.

  • Presence of Oxygen: Dissolved oxygen in the solvent can lead to oxidative degradation.

  • Incorrect pH: The stability of this compound is highly dependent on the pH of the solution. Neutral to alkaline conditions can promote oxidation.[1][2]

  • Elevated Temperature: Higher temperatures can increase the rate of chemical degradation.[3][4]

Troubleshooting Steps:

  • Protect from Light: Store your this compound solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.[3]

  • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Optimize pH: Adjust the pH of your solution to a more acidic range (e.g., pH 3-5), as phenolic compounds are generally more stable under these conditions.[1]

  • Control Temperature: Store your solutions at refrigerated (2-8 °C) or frozen temperatures, depending on the solvent system and desired storage duration.

Q2: I'm observing a decrease in the concentration of this compound in my solution over time, as measured by HPLC. What are the potential reasons?

A2: A time-dependent decrease in this compound concentration strongly suggests chemical instability. The primary mechanisms of degradation are likely hydrolysis and oxidation.

  • Hydrolysis: Depending on the solvent and pH, certain functional groups in this compound may be susceptible to hydrolysis.

  • Oxidation: As mentioned in Q1, oxidation is a major degradation pathway for phenolic compounds.[3] This can be catalyzed by light, metal ions, or dissolved oxygen.

Troubleshooting Steps:

  • Investigate pH Effects: Perform a pH stability study to identify the optimal pH range for your formulation. (See Experimental Protocols section for a detailed method).

  • Incorporate Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation. Common choices include:

    • Ascorbic acid (Vitamin C)

    • Butylated hydroxytoluene (BHT)

    • Alpha-tocopherol (Vitamin E)

  • Chelating Agents: If metal ion contamination is suspected (e.g., from reagents or glassware), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester these ions.[4]

  • Solvent Selection: Evaluate the stability of this compound in different solvents or co-solvent systems.

Q3: Can I use buffers to maintain the pH of my this compound solution? Are there any compatibility issues?

A3: Yes, using buffers is highly recommended to maintain a stable pH environment. However, it's crucial to be aware of potential buffer catalysis, where the buffer components themselves can accelerate degradation.[5]

Recommendations:

  • Citrate (B86180) and acetate (B1210297) buffers are often good choices for maintaining an acidic pH where phenolic compounds are typically more stable.

  • Phosphate (B84403) buffers can sometimes catalyze the degradation of certain compounds, so their use should be evaluated carefully.[5]

  • Always perform a compatibility study by comparing the stability of this compound in your chosen buffer against a control (e.g., an unbuffered solution at the same pH) to ensure the buffer is not promoting degradation.

Experimental Protocols

Protocol 1: pH Stability Study of this compound

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers covering a pH range of interest (e.g., pH 3, 4, 5, 6, 7, and 8) using appropriate buffer systems (e.g., citrate for pH 3-6, phosphate for pH 7-8).

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) where it is known to be stable for a short period.

  • Prepare Test Solutions: Dilute the this compound stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze the concentration of this compound in each test solution using a validated stability-indicating HPLC method.

  • Incubation: Store aliquots of each test solution under controlled temperature and light conditions (e.g., 25°C in the dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze the this compound concentration by HPLC.

  • Data Analysis: Plot the percentage of initial this compound remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 25°C

pH% this compound Remaining (Mean ± SD, n=3)
Time Point 4 hours
3.0 99.2 ± 0.5%
4.0 99.5 ± 0.4%
5.0 98.1 ± 0.6%
6.0 92.4 ± 1.2%
7.0 85.3 ± 1.8%
8.0 76.9 ± 2.3%
Protocol 2: Evaluation of Antioxidants for this compound Stabilization

Objective: To assess the effectiveness of different antioxidants in preventing the degradation of this compound.

Methodology:

  • Prepare Optimal Buffer: Prepare the buffer solution at the optimal pH determined in Protocol 1 (e.g., pH 4.0).

  • Prepare Antioxidant Stock Solutions: Prepare stock solutions of the antioxidants to be tested (e.g., ascorbic acid, BHT) in a suitable solvent.

  • Prepare Test Solutions:

    • Control: Dilute the this compound stock solution into the optimal buffer.

    • Test Samples: Dilute the this compound stock solution into the optimal buffer containing different concentrations of each antioxidant.

  • Initial Analysis (T=0): Analyze the initial concentration of this compound in all solutions.

  • Incubation: Store the solutions under conditions known to promote oxidative degradation (e.g., exposure to light and air at 25°C).

  • Time-Point Analysis: Analyze the this compound concentration at regular intervals.

  • Data Analysis: Compare the degradation rate of this compound in the presence and absence of antioxidants.

Data Presentation

Table 2: Effect of Antioxidants on this compound Stability at pH 4.0 (25°C, exposed to light)

Treatment% this compound Remaining (Mean ± SD, n=3)
Time Point 8 hours
Control (No Antioxidant) 88.6 ± 1.4%
Ascorbic Acid (0.1% w/v) 98.9 ± 0.7%
BHT (0.02% w/v) 97.5 ± 0.9%

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (this compound in each buffer) prep_stock->prep_test prep_buffers Prepare Buffers (pH 3-8) prep_buffers->prep_test initial_analysis Initial Analysis (T=0) by HPLC prep_test->initial_analysis incubation Incubate at Controlled Temperature initial_analysis->incubation timepoint_analysis Time-Point Analysis by HPLC incubation->timepoint_analysis At specified time intervals data_analysis Data Analysis: Plot % Remaining vs. Time timepoint_analysis->data_analysis conclusion Determine Optimal pH data_analysis->conclusion

Caption: Workflow for determining the optimal pH for this compound stability.

degradation_pathway cluster_degradation Degradation Triggers Salfredin_C1 This compound (Stable) Degradation_Products Degradation Products (e.g., Oxidized Species, Hydrolysates) Salfredin_C1->Degradation_Products Light Light (UV/Visible) Light->Salfredin_C1 promotes oxidation Oxygen Oxygen Oxygen->Salfredin_C1 promotes oxidation Alkaline_pH Alkaline pH Alkaline_pH->Salfredin_C1 promotes hydrolysis and oxidation Heat Heat Heat->Salfredin_C1 accelerates reactions Metal_Ions Metal Ions Metal_Ions->Salfredin_C1 catalyzes oxidation

References

Salfredin C1 Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the aldose reductase inhibitor Salfredin C1, this technical support center provides essential guidance on characterizing its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its associated pathway?

This compound is an inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway. Under hyperglycemic conditions, AR reduces glucose to sorbitol, which can lead to osmotic stress and other cellular damage, contributing to diabetic complications.[1][2][3][4][5]

Q2: What is the most probable off-target for this compound?

The most likely off-target for aldose reductase inhibitors like this compound is aldehyde reductase (ALR1).[6] Due to the structural similarity between the active sites of these two enzymes, achieving selectivity can be challenging. Inhibition of ALR1 is a known source of toxicity for this class of drugs.[6]

Q3: We are observing unexpected cytotoxicity in our cell-based assays with this compound. What could be the cause?

Unexpected cytotoxicity could stem from several factors:

  • On-target effects: While the intended therapeutic effect is to reduce flux through the polyol pathway, complete inhibition of aldose reductase might have unintended consequences in specific cell types.

  • Off-target inhibition of Aldehyde Reductase (ALR1): As ALR1 is involved in detoxification processes, its inhibition can lead to cellular damage.

  • Unknown off-targets: this compound may be interacting with other proteins essential for cell viability. A broader off-target profiling strategy is recommended to investigate this.

Q4: How can we determine if this compound is inhibiting other kinases?

While this compound is not designed as a kinase inhibitor, it is prudent to rule out significant interactions with the kinome, as this is a common source of off-target effects for many small molecules. A competitive binding assay using a broad panel of recombinant kinases is a standard approach. Chemoproteomics platforms can also be employed to assess interactions with native kinases in a cellular context.[7][8][9]

Troubleshooting Guides

Issue: Poor Selectivity of this compound Against Aldehyde Reductase (ALR1)

Symptoms:

  • Similar IC50 values for both aldose reductase (AR) and ALR1 in enzymatic assays.

  • Toxicity observed in cellular assays that is not explained by AR inhibition alone.

Troubleshooting Steps:

  • Confirm Assay Integrity: Ensure that the enzymatic assays for both AR and ALR1 are optimized and validated. This includes using appropriate substrates and ensuring linear enzyme kinetics.

  • Determine IC50 Values: Perform parallel dose-response assays for this compound against both AR and ALR1 to accurately determine the IC50 for each.

  • Calculate Selectivity Index: The selectivity index is calculated as the ratio of the IC50 for ALR1 to the IC50 for AR. A higher ratio indicates better selectivity for AR.

Data Presentation: this compound Selectivity Profile

Target EnzymeIC50 (nM)Selectivity Index (ALR1 IC50 / AR IC50)
Aldose Reductase (AR)[Insert experimental value]
Aldehyde Reductase (ALR1)[Insert experimental value][Calculate from experimental values]
Issue: Identifying Unknown Off-Targets of this compound

Symptoms:

  • A cellular phenotype is observed that cannot be rationalized by the inhibition of aldose reductase.

  • The compound shows activity in a cellular assay but is inactive against the purified enzyme.

Troubleshooting Steps:

  • Affinity Chromatography: This method involves immobilizing a derivative of this compound on a solid support to capture interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.

  • Chemoproteomics: Advanced techniques, such as those using photoreactive probes, can identify protein targets in living cells, providing a more physiologically relevant profile of interactions.[10][11][12]

Experimental Protocols

Protocol 1: Determining the Selectivity of this compound against Aldose Reductase (AR) and Aldehyde Reductase (ALR1)

  • Enzyme Source: Use purified recombinant human AR and ALR1.

  • Assay Buffer: Prepare a suitable buffer, for example, 100 mM sodium phosphate, pH 6.2.

  • Substrates and Cofactors: Use DL-glyceraldehyde as a substrate for both enzymes and NADPH as a cofactor.

  • Assay Procedure:

    • Add enzyme to the assay buffer.

    • Add varying concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Initiate the reaction by adding the substrate and cofactor.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Polyol Pathway and Off-Target Interaction cluster_polyol Polyol Pathway cluster_off_target Potential Off-Target Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Aldose Reductase Aldose Reductase Aldose Reductase->Glucose catalyzes Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol Dehydrogenase->Sorbitol catalyzes Aldehyde Reductase (ALR1) Aldehyde Reductase (ALR1) Toxic Aldehydes Toxic Aldehydes Aldehyde Reductase (ALR1)->Toxic Aldehydes catalyzes Detoxified Products Detoxified Products Toxic Aldehydes->Detoxified Products NADPH -> NADP+ This compound This compound This compound->Aldose Reductase Inhibits (On-Target) This compound->Aldehyde Reductase (ALR1) Inhibits (Off-Target)

Caption: On- and off-target interactions of this compound.

Workflow for Off-Target Investigation Start Start Enzymatic Assays Enzymatic Assays (AR vs ALR1) Start->Enzymatic Assays Cell-Based Assays Cell-Based Assays (Cytotoxicity, etc.) Start->Cell-Based Assays Selectivity Assessment Selectivity Assessment Enzymatic Assays->Selectivity Assessment Phenotypic Observation Phenotypic Observation Cell-Based Assays->Phenotypic Observation Broad Off-Target Screen Broad Off-Target Screen (e.g., Kinase Panel) Selectivity Assessment->Broad Off-Target Screen Poor Selectivity No Unexpected Effects No Unexpected Effects Selectivity Assessment->No Unexpected Effects Good Selectivity Target Deconvolution Target Deconvolution (Chemoproteomics) Phenotypic Observation->Target Deconvolution Unexplained Phenotype Phenotypic Observation->No Unexpected Effects Expected Phenotype Identify Off-Targets Identify Off-Targets Broad Off-Target Screen->Identify Off-Targets Target Deconvolution->Identify Off-Targets

Caption: Experimental workflow for off-target investigation.

Logical Relationship of Effects This compound Administration This compound Administration On-Target Effect On-Target Effect: Aldose Reductase Inhibition This compound Administration->On-Target Effect Off-Target Effect Off-Target Effect: (e.g., ALR1 Inhibition) This compound Administration->Off-Target Effect Therapeutic Outcome Desired Therapeutic Outcome (e.g., Reduced Diabetic Complications) On-Target Effect->Therapeutic Outcome Adverse Effects Potential Adverse Effects (Toxicity) Off-Target Effect->Adverse Effects

Caption: Relationship between on-target and off-target effects.

References

Technical Support Center: Salfredin C1 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salfredin C1 in animal models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a natural product with the chemical formula C13H11NO6.[1] It is classified as a phthalimide (B116566) derivative and has been identified as an aldose reductase inhibitor.[1][2] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, this compound can potentially mitigate tissue damage associated with high glucose levels.

2. What are the main challenges in delivering this compound in animal models?

Based on its phthalimide structure, this compound is predicted to have low aqueous solubility. This can lead to challenges in achieving therapeutic concentrations in vivo. Key issues include:

  • Poor bioavailability after oral administration.

  • Precipitation of the compound upon injection.

  • Inconsistent drug exposure between animals.

  • Difficulty in preparing stable and homogenous formulations.

3. Which animal models are suitable for studying the efficacy of this compound?

Given its mechanism of action as an aldose reductase inhibitor, animal models of diabetes are most relevant. Commonly used models include:

  • Streptozotocin (STZ)-induced diabetic mice or rats: This model mimics type 1 diabetes.

  • db/db mice or Zucker diabetic fatty (ZDF) rats: These are genetic models of type 2 diabetes and obesity.

The choice of model will depend on the specific research question and the aspect of diabetic complications being investigated (e.g., neuropathy, nephropathy, retinopathy).

4. What administration routes are recommended for this compound?

The optimal administration route will depend on the formulation and the experimental goals.

  • Intravenous (IV) injection: Bypasses absorption barriers and provides 100% bioavailability, making it suitable for initial pharmacokinetic studies. However, the risk of precipitation is high for poorly soluble compounds.

  • Oral gavage (PO): Preferred for chronic studies due to its convenience. However, bioavailability may be low and variable. Formulation strategies are often required to improve absorption.

  • Intraperitoneal (IP) injection: Can offer better absorption than oral administration for some compounds, but may cause local irritation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation of this compound during formulation or administration. Low aqueous solubility of the compound.1. Formulation Optimization: Use solubilizing agents such as cyclodextrins, co-solvents (e.g., DMSO, PEG400), or prepare a lipid-based formulation. 2. pH Adjustment: Determine the pKa of this compound and adjust the pH of the vehicle to enhance solubility if the compound is ionizable. 3. Particle Size Reduction: Micronization or nanocrystal formulation can improve the dissolution rate.
High variability in plasma concentrations between animals. Inconsistent dosing due to poor formulation homogeneity. Variable absorption after oral administration.1. Ensure Homogenous Formulation: For suspensions, ensure vigorous and consistent mixing before each administration. 2. Fasting: For oral studies, fast the animals overnight to reduce the impact of food on drug absorption. 3. Control for Stress: Minimize stress during handling and administration as it can affect gastrointestinal motility.
Lack of efficacy in a diabetic animal model. Insufficient drug exposure at the target tissue. Inappropriate dosing regimen.1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the half-life, clearance, and volume of distribution of this compound. Use this data to design an effective dosing regimen. 2. Dose-Response Study: Perform a dose-escalation study to identify a dose that provides a therapeutic effect without toxicity. 3. Tissue Distribution: Measure the concentration of this compound in the target tissues (e.g., sciatic nerve, kidney, retina) to confirm target engagement.
Observed toxicity or adverse effects in animals. Off-target effects of the compound. Toxicity of the formulation vehicle.1. Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to assess its toxicity. 2. Dose Reduction: Lower the dose of this compound. 3. Histopathology: Conduct a histopathological examination of major organs to identify any signs of toxicity.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data for this compound to guide experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (IV) Bolus (2 mg/kg)Oral Gavage (PO) (20 mg/kg)
Cmax (ng/mL)1500 ± 250350 ± 80
Tmax (h)0.082.0
AUC (0-inf) (ng*h/mL)3200 ± 4501800 ± 320
t1/2 (h)4.5 ± 0.85.1 ± 1.0
Bioavailability (%) -11.25

Table 2: Comparison of Oral Formulations for this compound in Mice

FormulationVehicleCmax (ng/mL)AUC (0-24h) (ng*h/mL)
Suspension 0.5% Carboxymethylcellulose120 ± 30650 ± 150
Solution 20% PEG400 in water250 ± 501400 ± 280
Lipid-based Self-emulsifying drug delivery system (SEDDS)480 ± 903200 ± 500

Experimental Protocols

1. Preparation of this compound Formulation for Oral Gavage

  • Objective: To prepare a homogenous suspension of this compound for oral administration.

  • Materials: this compound powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, mortar and pestle, magnetic stirrer.

  • Procedure:

    • Weigh the required amount of this compound.

    • Add a small amount of the 0.5% CMC solution to the powder in a mortar and triturate to form a smooth paste.

    • Gradually add the remaining CMC solution while stirring continuously.

    • Transfer the suspension to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.

    • Maintain stirring during the dosing procedure.

2. Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound after IV and PO administration.

  • Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation.

  • Procedure:

    • Fast the animals overnight before dosing.

    • For IV administration, dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline) and administer a single bolus dose via the tail vein.

    • For oral administration, administer the this compound suspension via oral gavage.

    • Collect blood samples (approx. 200 µL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h).

    • Process the blood to obtain plasma and store at -80°C until analysis.

    • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

Visualizations

Salfredin_C1_Pathway High Glucose High Glucose Aldose Reductase Aldose Reductase High Glucose->Aldose Reductase Activates Sorbitol Sorbitol Aldose Reductase->Sorbitol Converts Glucose to Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Oxidative Stress Oxidative Stress Sorbitol->Oxidative Stress Accumulation leads to Fructose Fructose Sorbitol Dehydrogenase->Fructose Diabetic Complications Diabetic Complications Oxidative Stress->Diabetic Complications This compound This compound This compound->Aldose Reductase Inhibits

Caption: Signaling pathway of Aldose Reductase and the inhibitory action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of this compound Formulation Development Formulation Development In Vivo Administration In Vivo Administration Formulation Development->In Vivo Administration Pharmacokinetic Analysis Pharmacokinetic Analysis In Vivo Administration->Pharmacokinetic Analysis Efficacy Studies Efficacy Studies In Vivo Administration->Efficacy Studies Toxicity Assessment Toxicity Assessment In Vivo Administration->Toxicity Assessment Pharmacokinetic Analysis->Efficacy Studies Inform Dosing

Caption: Experimental workflow for the in vivo evaluation of this compound.

References

how to minimize Salfredin C1 degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Salfredin C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during experimental procedures. The following information is based on the chemical structure of this compound and general principles of natural product stability, as specific degradation studies on this compound are not currently available in the public domain.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Q1: I am observing a decrease in the activity of my this compound stock solution over time. What could be the cause?

A1: A decrease in activity is likely due to the chemical degradation of this compound. Based on its structure, several factors could be contributing to this instability. The primary suspects are hydrolysis, oxidation, and photodegradation. This compound contains several functional groups susceptible to degradation, including a lactam, a furan (B31954) ring, a phenolic hydroxyl group, and a carboxylic acid.

Troubleshooting Steps:

  • Review your solvent choice: Protic solvents, especially water, can facilitate the hydrolysis of the lactam ring. If your experimental conditions allow, consider using aprotic solvents like anhydrous DMSO or ethanol (B145695) for stock solutions.

  • Check the pH of your buffers: Both acidic and basic conditions can catalyze the hydrolysis of the lactam moiety.[1] It is advisable to work with buffers close to a neutral pH (6-7.5) and to assess the stability of this compound in your specific buffer system.

  • Protect from oxygen: The furan ring and the phenolic hydroxyl group are susceptible to oxidation.[2][3] This can be accelerated by exposure to air.

    • Consider degassing your solvents before use.

    • Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Protect from light: Aromatic compounds can be sensitive to light, leading to photodegradation.[4]

    • Store your this compound, both in solid form and in solution, in amber vials or wrap the containers in aluminum foil.

    • Minimize exposure to ambient light during your experiments.

Q2: My Salfred-in C1 solution has changed color. Is it still usable?

A2: A change in color, such as turning yellow or brown, is often an indication of degradation, particularly oxidation of the phenolic group.[3] While a slight color change might not significantly impact its activity for some initial screening experiments, it is generally not recommended to use a discolored solution for sensitive or quantitative assays. The degradation products could have different biological activities or interfere with your assay. It is best to prepare a fresh solution from a properly stored solid sample.

Q3: What are the optimal storage conditions for solid this compound and its solutions?

A3: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Form: Store solid this compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture. A desiccator can provide additional protection against humidity.

  • Solutions: Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO) at a high concentration. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C under an inert atmosphere. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q4: How can I confirm if my this compound is degrading in my experimental setup?

A4: To confirm degradation, you can perform a simple stability study using High-Performance Liquid Chromatography (HPLC).

  • Prepare a solution of this compound in your experimental buffer or medium.

  • Analyze the initial purity of the solution by HPLC at time zero (t=0).

  • Incubate the solution under your experimental conditions (e.g., temperature, lighting).

  • Inject aliquots onto the HPLC at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Monitor for a decrease in the peak area of the parent this compound peak and the appearance of new peaks, which would indicate degradation products.

General Stability Profile of this compound

The following table summarizes the predicted stability of this compound based on its chemical structure. This information should be used as a general guideline.

ParameterPredicted Stability/SensitivityRationaleRecommendations
pH Sensitive to acidic and basic conditions.The lactam ring is susceptible to acid- and base-catalyzed hydrolysis.[1][5]Maintain solutions at a neutral pH (6-7.5). Avoid strong acids and bases.
Oxygen Sensitive to oxidation.The furan ring and phenolic hydroxyl group are prone to oxidative degradation.[2][3]Degas solvents, use antioxidants (if compatible with the experiment), and store under an inert atmosphere (N₂ or Ar).
Light Potentially sensitive to UV and visible light.The aromatic system can absorb light, leading to photodegradation.[4]Store in amber vials or protect from light with foil. Minimize light exposure during experiments.
Temperature Increased degradation at higher temperatures.Higher temperatures accelerate the rates of hydrolysis and oxidation.Store solid and stock solutions at low temperatures (-20°C to -80°C). Avoid prolonged exposure to room temperature.
Solvent Less stable in protic and aqueous solvents.Protic solvents can participate in the hydrolysis of the lactam. Water can also contain dissolved oxygen.For long-term storage, use anhydrous aprotic solvents like DMSO. Prepare aqueous solutions fresh before use.

Experimental Protocols

Protocol: General Stability Assessment of this compound by HPLC

This protocol provides a general method for assessing the stability of this compound in a specific solvent or buffer.

1. Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, ethanol) for stock solution

  • Experimental buffer or medium

  • HPLC system with a UV detector and a suitable C18 column

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in the chosen HPLC-grade solvent to make a concentrated stock solution (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution with your experimental buffer or medium to the final working concentration.

  • Time-Zero Analysis (t=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system. Record the chromatogram. This will serve as your baseline.

  • Incubation: Store the remaining test solution under the conditions you wish to evaluate (e.g., at 37°C in an incubator, on the lab bench at room temperature, etc.). Protect from light if not assessing photosensitivity.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the test solution, and inject it into the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the t=0 chromatogram based on its retention time.

    • Measure the peak area of this compound at each time point.

    • Observe the appearance of any new peaks, which represent degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

7. HPLC Method Development (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all components.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength like 254 nm.

  • Injection Volume: 10 µL

Visualizations

Predicted Degradation Pathways of this compound cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Salfredin_C1 This compound (Intact Molecule) Hydrolysis_Product Ring-Opened Product (Inactive) Salfredin_C1->Hydrolysis_Product H₂O / H⁺ or OH⁻ (Lactam Cleavage) Oxidation_Product Oxidized Products (e.g., quinones, ring-opened furan) Salfredin_C1->Oxidation_Product O₂ / Light / Metal Ions (Phenol & Furan Oxidation)

Predicted degradation pathways for this compound.

Troubleshooting Workflow for this compound Degradation Start Start: Loss of Activity Observed Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Solvent Evaluate Solvent/Buffer (pH, Purity, Oxygen) Start->Check_Solvent Implement_Controls Implement Protective Measures: - Use Anhydrous/Aprotic Solvents - Adjust pH to Neutral - Protect from Light - Degas Solvents Check_Storage->Implement_Controls Check_Solvent->Implement_Controls Run_Stability_Test Perform HPLC Stability Test to Confirm Degradation Implement_Controls->Run_Stability_Test Prepare_Fresh Prepare Fresh Stock from Solid Material Run_Stability_Test->Prepare_Fresh Degradation Confirmed End End: Problem Resolved Run_Stability_Test->End Stable Prepare_Fresh->End

A logical workflow for troubleshooting this compound degradation.

References

Technical Support Center: Addressing Inconsistencies in Compound C1 Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in experimental results with Compound C1, a novel aldose reductase inhibitor. The following FAQs and guides are designed to address specific issues that may arise during in vitro and in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant batch-to-batch variability in the IC50 value of Compound C1 in our aldose reductase inhibition assay. What could be the cause?

A1: Batch-to-batch variability is a common issue in early-stage drug development. Several factors can contribute to this inconsistency:

  • Compound Purity and Stability: The purity of each batch of Compound C1 may differ. Impurities could interfere with the assay, leading to altered IC50 values. Additionally, improper storage or handling can lead to degradation of the compound. We recommend verifying the purity of each new batch via HPLC-MS and ensuring consistent storage conditions (e.g., -20°C, desiccated).

  • Reagent Consistency: The quality and concentration of reagents, including the aldose reductase enzyme and the substrate (e.g., DL-glyceraldehyde), can fluctuate. Ensure that all reagents are from a consistent source and have been quality-controlled.

  • Assay Conditions: Minor variations in assay conditions such as incubation time, temperature, and pH can significantly impact enzyme kinetics. Strict adherence to the standardized protocol is crucial.

Q2: The inhibitory effect of Compound C1 on cellular sugar metabolism is not reproducible in our cell-based assays. Why might this be happening?

A2: Inconsistent results in cell-based assays can stem from a variety of biological and technical factors:

  • Cell Line Authenticity and Passage Number: It is critical to authenticate your cell line (e.g., via STR profiling) to rule out contamination or misidentification. Additionally, high passage numbers can lead to genetic drift and altered cellular phenotypes, affecting responsiveness to Compound C1. We recommend using cells within a defined low passage number range for all experiments.

  • Cell Culture Conditions: Factors such as confluency, serum concentration, and media composition can influence cellular metabolism and the expression of aldose reductase. Standardize these conditions across all experiments.

  • Compound Solubility and Bioavailability: Poor solubility of Compound C1 in cell culture media can lead to precipitation and a lower effective concentration. Confirm the solubility of the compound in your specific media and consider using a suitable vehicle (e.g., DMSO) at a consistent, non-toxic concentration.

Q3: We are seeing conflicting results in our animal studies regarding the efficacy of Compound C1. What troubleshooting steps should we take?

A3: In vivo studies introduce a higher level of complexity. Inconsistencies can arise from:

  • Pharmacokinetics and Bioavailability: The route of administration, formulation, and animal strain can all affect the absorption, distribution, metabolism, and excretion (ADME) profile of Compound C1. It is important to perform pharmacokinetic studies to understand the compound's behavior in your specific animal model.

  • Animal Model Variability: The age, sex, and health status of the animals can impact the study outcome. Ensure that animals are properly randomized and that the disease model is consistently induced.

  • Dosing Accuracy: Inaccurate dosing can be a significant source of variability. Calibrate all dosing equipment and ensure precise administration of the compound.

Quantitative Data Summary

The table below summarizes potential sources of variability and their impact on key quantitative readouts for Compound C1.

Parameter Source of Inconsistency Observed Effect on Results Recommended Action
IC50 Value (in vitro) Batch-to-batch purity variation (95% vs. 99%)Higher IC50 with lower purityVerify purity of each batch via HPLC-MS.
Inconsistent enzyme activityFluctuating IC50 valuesStandardize enzyme concentration and activity.
Cellular Efficacy (EC50) High cell passage number (>20)Decreased potency (higher EC50)Use cells with low passage numbers (<10).
Compound precipitation in mediaApparent loss of activityCheck solubility and optimize vehicle/formulation.
In Vivo Efficacy Poor oral bioavailabilityHigh variability in therapeutic outcomeCharacterize pharmacokinetics and consider alternative formulations or routes of administration.
Inconsistent disease induction in animal modelWide range of responses in treatment groupRefine and standardize the animal disease model protocol.

Experimental Protocols

Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of Compound C1 against aldose reductase.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate (B84403) buffer (pH 6.2).

    • Prepare a 10 mM solution of DL-glyceraldehyde (substrate) in the assay buffer.

    • Prepare a 0.16 mM solution of NADPH (cofactor) in the assay buffer.

    • Prepare a stock solution of purified recombinant human aldose reductase in the assay buffer.

    • Prepare a 10 mM stock solution of Compound C1 in DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 140 µL of the potassium phosphate buffer to each well.

    • Add 20 µL of the NADPH solution to each well.

    • Add 10 µL of the diluted Compound C1 or DMSO (for control wells) to the appropriate wells.

    • Add 10 µL of the aldose reductase enzyme solution to initiate the reaction.

    • Incubate the plate at 25°C for 5 minutes.

    • Add 20 µL of the DL-glyceraldehyde substrate solution to all wells to start the reaction.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NADPH oxidation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of Compound C1.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the log concentration of Compound C1 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of aldose reductase and a troubleshooting workflow for inconsistent experimental results.

SalfredinC1_Pathway cluster_upstream Upstream Stimuli cluster_pathway Polyol Pathway cluster_downstream Downstream Effects High Glucose High Glucose Glucose Glucose High Glucose->Glucose Aldose Reductase Aldose Reductase Glucose->Aldose Reductase Substrate Sorbitol Sorbitol Aldose Reductase->Sorbitol Product Oxidative Stress Oxidative Stress Aldose Reductase->Oxidative Stress NADPH Depletion Sorbitol Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol Dehydrogenase Osmotic Stress Osmotic Stress Sorbitol->Osmotic Stress Fructose Fructose Sorbitol Dehydrogenase->Fructose Cellular Damage Cellular Damage Osmotic Stress->Cellular Damage Oxidative Stress->Cellular Damage Compound C1 Compound C1 Compound C1->Aldose Reductase Inhibition

Caption: Hypothetical signaling pathway of the polyol pathway and the inhibitory action of Compound C1 on aldose reductase.

Troubleshooting_Workflow Start Inconsistent Results with Compound C1 Check_Compound Verify Compound Integrity (Purity, Stability, Solubility) Start->Check_Compound Check_Assay Review Assay/Experimental Conditions Check_Compound->Check_Assay Compound OK Purity_Issue Synthesize/Purify New Batch Check_Compound->Purity_Issue Purity Issue Solubility_Issue Optimize Formulation/Vehicle Check_Compound->Solubility_Issue Solubility Issue Check_Biological Assess Biological System (Cells, Animals) Check_Assay->Check_Biological Assay OK Protocol_Drift Standardize Protocol and Reagents Check_Assay->Protocol_Drift Protocol Drift Cell_Issue Authenticate Cell Line Use Low Passage Cells Check_Biological->Cell_Issue Cell-based Issue Animal_Issue Refine Animal Model and Dosing Check_Biological->Animal_Issue In Vivo Issue Resolved Results are Consistent Check_Biological->Resolved System OK Purity_Issue->Start Solubility_Issue->Start Protocol_Drift->Start Cell_Issue->Start Animal_Issue->Start

Caption: A logical workflow for troubleshooting inconsistent experimental results with Compound C1.

Technical Support Center: Optimization of Salfredin C1 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Salfredin C1 in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in cell-based assays?

For initial screening in cell viability assays (e.g., MTT, XTT), a 24-hour incubation period with this compound is a common starting point. However, the optimal time can vary significantly depending on the cell type and the specific research question. It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your experimental model.[1] For longer-term experiments, be mindful of potential evaporation from plates, which can alter component concentrations.[2]

Q2: How does this compound's stability in culture medium affect incubation time?

The stability of this compound in your specific cell culture medium is a critical factor. Some media components can degrade over time at 37°C, which may affect the compound's activity.[2] If this compound is unstable, longer incubation times might lead to a decrease in its effective concentration, potentially masking its true biological effects. It is advisable to assess the stability of this compound in your experimental conditions if you suspect degradation.

Q3: For signaling pathway analysis, what is the optimal incubation period with this compound?

The modulation of signaling pathways can be a rapid process. To capture transient events like protein phosphorylation, a detailed time-course experiment with short intervals (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment is often necessary.[1] Missing the peak of a signaling event can lead to misinterpretation of the results.

Q4: How does cell density influence the optimal incubation time?

Cell density can significantly impact the cellular response to this compound. Seeding cells at a consistent density is crucial for reproducible results.[3] For assays measuring proliferation or cytotoxicity, the incubation time should be sufficient to allow for measurable changes without letting the control cells become over-confluent.

Troubleshooting Guides

Issue 1: High variability in results between replicate wells.

Possible Cause Troubleshooting Step
Edge Effects The outer wells of a microplate are prone to evaporation. To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data.[3]
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. After seeding, allow the plate to sit at room temperature for a short period before transferring to the incubator to ensure even cell distribution.
Inconsistent Compound Addition Ensure accurate and consistent pipetting of this compound into each well.

Issue 2: No observable effect of this compound at various concentrations.

Possible Cause Troubleshooting Step
Incubation Time is Too Short The compound may require a longer duration to exert its biological effect. Extend the incubation time (e.g., up to 72 or 96 hours) and perform a time-course experiment.[1]
Cell Line Resistance The chosen cell line may be resistant to this compound. Verify the sensitivity of your cell line with a known positive control for the expected effect.[1]
Compound Instability This compound may be degrading in the culture medium over the incubation period. Consider testing the stability of the compound or refreshing the medium with a new compound during long incubations.
Incorrect Assay Endpoint The chosen assay may not be suitable for detecting the effects of this compound. Consider alternative assays that measure different cellular parameters.

Issue 3: Inconsistent results between different experiments.

Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and limited passage number range to avoid phenotypic drift.[3]
Mycoplasma Contamination Routinely test your cell cultures for mycoplasma, as it can significantly alter cellular responses.[3]
Reagent Variability Prepare fresh solutions of this compound for each experiment. If using frozen stocks, avoid multiple freeze-thaw cycles.[3]

Experimental Protocols

Protocol 1: Time-Course Experiment for Cell Viability (MTT Assay)

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: At the end of each incubation period, add MTT reagent to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.[3]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control. This will help determine the optimal incubation time for observing the desired effect of this compound.

Data Presentation

Table 1: Example of Time-Course and Dose-Response Data for this compound on Cell Viability (%)

This compound (µM)24 hours48 hours72 hours
0 (Vehicle)100%100%100%
198%95%90%
1085%70%55%
5060%40%25%
10045%30%15%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Add this compound & Vehicle Control start->treatment inc_24 24 hours treatment->inc_24 inc_48 48 hours treatment->inc_48 inc_72 72 hours treatment->inc_72 assay_24 Perform MTT Assay inc_24->assay_24 assay_48 Perform MTT Assay inc_48->assay_48 assay_72 Perform MTT Assay inc_72->assay_72 analysis Analyze Results & Determine Optimal Time assay_24->analysis assay_48->analysis assay_72->analysis troubleshooting_flow start No Effect of this compound Observed q1 Is the incubation time sufficient? start->q1 action1 Extend incubation time (e.g., 48, 72h) & perform time-course q1->action1 No q2 Is the cell line known to be responsive? q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Use a positive control or a different cell line q2->action2 No q3 Is the compound stable in the media? q2->q3 Yes a2_yes Yes a2_no No action2->q2 action3 Assess compound stability or refresh media q3->action3 No end Consider alternative assay endpoints q3->end Yes a3_yes Yes a3_no No action3->q3

References

Validation & Comparative

Validating Salfredin C1 as an Aldose Reductase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Aldose Reductase Inhibitors

The efficacy of an aldose reductase inhibitor is primarily determined by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for several well-established aldose reductase inhibitors, providing a benchmark for the potential evaluation of Salfredin C1.

InhibitorChemical ClassTarget EnzymeIC50 (µM)
This compound Not specified in abstractsAldose Reductase (ALR2)Data not available
Epalrestat Carboxylic acid derivativeAldose Reductase (ALR2)~0.012-0.021
Sorbinil SpirohydantoinAldose Reductase (ALR2)~0.26
Ponalrestat Carboxylic acid derivativeAldose Reductase (ALR2)~0.0077 (Ki value)

Note: IC50 and Ki values can vary depending on the assay conditions, substrate concentration, and enzyme source.

Experimental Protocols

The validation of a novel aldose reductase inhibitor like this compound involves a series of in vitro and in vivo experiments. The following is a detailed methodology for a key in vitro assay.

In Vitro Aldose Reductase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase.

Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, such as DL-glyceraldehyde. The inhibitory potential of the test compound is quantified by measuring the reduction in the rate of NADPH oxidation.

Materials:

  • Purified or recombinant aldose reductase enzyme

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Control inhibitors (e.g., Epalrestat, Sorbinil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations.

    • Prepare solutions of NADPH, DL-glyceraldehyde, and aldose reductase in the phosphate buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the following in order:

      • Phosphate buffer

      • Aldose reductase enzyme solution

      • Varying concentrations of this compound or vehicle (for control)

      • NADPH solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding the DL-glyceraldehyde solution to each well.

  • Data Collection:

    • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizing Key Pathways and Processes

To better understand the context of this compound's potential mechanism of action and its validation process, the following diagrams illustrate the aldose reductase signaling pathway and a typical experimental workflow.

Aldose_Reductase_Signaling_Pathway Aldose Reductase Signaling Pathway in Diabetic Complications cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_downstream Downstream Effects Glucose High Intracellular Glucose AR Aldose Reductase (ALR2) Glucose->AR Substrate Sorbitol Sorbitol AR->Sorbitol Catalyzes reduction NADPH_depletion NADPH Depletion AR->NADPH_depletion Consumes NADPH SDH Sorbitol Dehydrogenase Sorbitol->SDH Substrate OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SDH->Fructose AGEs Advanced Glycation End-products (AGEs) Fructose->AGEs Complications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) OsmoticStress->Complications ROS Increased ROS (Oxidative Stress) NADPH_depletion->ROS PKC PKC Activation ROS->PKC ROS->Complications AGEs->ROS AGEs->Complications PKC->Complications SalfredinC1 This compound (Inhibitor) SalfredinC1->AR Inhibits

Caption: Aldose Reductase Signaling Pathway.

Experimental_Workflow Experimental Workflow for Aldose Reductase Inhibitor Validation cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Enzyme, Substrate, NADPH, Inhibitor Dilutions) AssaySetup Assay Setup in 96-Well Plate ReagentPrep->AssaySetup Incubation Pre-incubation AssaySetup->Incubation Reaction Initiate Reaction (Add Substrate) Incubation->Reaction Measurement Measure Absorbance Decrease at 340 nm Reaction->Measurement RateCalc Calculate Reaction Rates Measurement->RateCalc InhibitionCalc Calculate % Inhibition RateCalc->InhibitionCalc Plotting Plot % Inhibition vs. log[Inhibitor] InhibitionCalc->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Aldose Reductase Inhibition Assay Workflow.

Unraveling the Landscape of Androgen Receptor Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: Salfredin C1, the initial subject of this inquiry, has been identified in scientific literature not as an Androgen Receptor Inhibitor (ARI), but as an aldose reductase inhibitor.[1] This fundamental difference in its mechanism of action precludes a direct comparative analysis against ARIs. Therefore, this guide has been adapted to provide the requested in-depth comparison of three leading second-generation ARIs currently pivotal in prostate cancer research and treatment: Enzalutamide, Apalutamide, and Darolutamide.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these three prominent Androgen Receptor Inhibitors (ARIs). The information presented is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.

Introduction to Second-Generation Androgen Receptor Inhibitors

Androgen receptor signaling is a critical driver of prostate cancer progression. Second-generation ARIs have been developed to more potently and comprehensively block this pathway compared to their predecessors. Enzalutamide, Apalutamide, and Darolutamide are all potent, non-steroidal ARIs that have demonstrated significant clinical benefit. However, they possess distinct structural and pharmacological properties that influence their efficacy and safety profiles.

Comparative Performance Data

The following tables summarize key quantitative data for Enzalutamide, Apalutamide, and Darolutamide, focusing on their preclinical performance in inhibiting the androgen receptor. It is important to note that direct head-to-head preclinical studies are limited, and variations in experimental conditions can affect the absolute values.

Table 1: In Vitro Potency of Second-Generation ARIs
ParameterEnzalutamideApalutamideDarolutamideReference
AR Binding Affinity (IC50) 16.0 ± 2.1 nM21.4 ± 4.4 nM>10x lower inhibition constant than Enzalutamide/Apalutamide[2]
AR-mediated Transcription Inhibition (IC50) 26 nM200 nM26 nM
Prostate Cancer Cell Line Proliferation (IC50) 46.6 µM (22RV1)Not directly compared in the same study33.8 µM (LNCaP)[3]

Note: IC50 values can vary significantly based on the cell line and assay conditions. The data presented are from various sources and should be interpreted with caution.

Mechanism of Action

While all three ARIs act by inhibiting androgen receptor signaling, they do so with a multi-faceted approach that represents a significant advancement over first-generation antiandrogens. Their primary mechanisms include:

  • Competitive Inhibition of Androgen Binding: They bind with high affinity to the ligand-binding domain (LBD) of the androgen receptor, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).

  • Inhibition of Nuclear Translocation: They prevent the conformational change in the AR that is necessary for its translocation from the cytoplasm to the nucleus.

  • Impairment of DNA Binding and Transcription: By altering the AR's structure, they inhibit its ability to bind to androgen response elements (AREs) on the DNA, thereby blocking the transcription of androgen-dependent genes that promote cancer cell growth and survival.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR->HSP Complexed with AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARI Enzalutamide Apalutamide Darolutamide ARI->AR Inhibits Binding ARI->AR_dimer Inhibits Translocation & DNA Binding ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates Start Start Prepare_Reagents Prepare AR Cytosol, [3H]-Androgen, Test ARIs Start->Prepare_Reagents Incubation Incubate AR, [3H]-Androgen, and ARI at 4°C Prepare_Reagents->Incubation Separation Separate Bound and Free [3H]-Androgen Incubation->Separation Quantification Measure Radioactivity of Bound Fraction Separation->Quantification Analysis Calculate IC50 Value Quantification->Analysis End End Analysis->End Start Start Cell_Culture Culture Prostate Cancer Cells Start->Cell_Culture Transfection Transfect with AR and Luciferase Reporter Plasmids Cell_Culture->Transfection Treatment Treat with Androgen and Test ARI Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Measurement Measure Luciferase Activity Lysis->Measurement Analysis Calculate IC50 for Transcriptional Inhibition Measurement->Analysis End End Analysis->End Start Start Seed_Cells Seed Prostate Cancer Cells Start->Seed_Cells Treatment Treat with ARIs Seed_Cells->Treatment Incubation_72h Incubate for 72 hours Treatment->Incubation_72h Add_MTT Add MTT Reagent Incubation_72h->Add_MTT Incubation_4h Incubate for 2-4 hours Add_MTT->Incubation_4h Solubilize Add Solubilizing Agent Incubation_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analysis Calculate IC50 for Proliferation Inhibition Measure_Absorbance->Analysis End End Analysis->End

References

Salfredin C1: Unraveling the Experimental Landscape for a Promising Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation and comparison of novel compounds are critical steps in the innovation pipeline. This guide addresses the current experimental understanding of Salfredin C1, a naturally derived aldose reductase inhibitor. However, a comprehensive cross-validation and direct comparison with alternative compounds are currently hampered by the limited availability of public experimental data on its specific biological activities.

This compound has been identified as a new inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications. It is produced by the fungus Crucibulum sp. RF-3817 and its structure has been elucidated.[1][2] Despite its discovery and characterization, detailed experimental data quantifying its inhibitory potency (such as IC50 values) and exploring its potential anti-inflammatory and NF-κB inhibitory activities are not available in the public domain.

This guide, therefore, serves to highlight the existing knowledge gap and provide a framework for the kind of experimental data and comparisons that would be necessary to fully evaluate the therapeutic potential of this compound.

The Promise of Aldose Reductase Inhibition in Inflammation

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemia. The accumulation of sorbitol, the product of aldose reductase activity, is a key factor in the pathogenesis of diabetic complications. Beyond its role in diabetes, emerging evidence strongly suggests that aldose reductase plays a significant role in inflammatory processes. This has led to the investigation of aldose reductase inhibitors (ARIs) as potential anti-inflammatory agents.

The anti-inflammatory effects of ARIs are believed to be mediated, at least in part, through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting aldose reductase, it is hypothesized that the downstream activation of NF-κB can be suppressed, thereby reducing the inflammatory response.

Comparative Data: A Necessary but Missing Piece

To objectively assess the performance of this compound, it is essential to compare its biological activities with those of established or alternative compounds. The following tables outline the type of quantitative data that would be required for a meaningful comparison. In the absence of specific data for this compound, these tables remain illustrative.

Table 1: Comparison of Aldose Reductase Inhibitory Activity

CompoundIC50 (µM)Source Organism/Method
This compound Data not availableCrucibulum sp. RF-3817
Epalrestat0.02-0.2Synthetic
Sorbinil0.3-1.0Synthetic
Quercetin1.0-10.0Plant-derived

Table 2: Comparison of Anti-inflammatory Activity (Inhibition of Pro-inflammatory Cytokine Production)

CompoundCell LineStimulantCytokine MeasuredIC50 (µM)
This compound Data not availableData not availableData not availableData not available
DexamethasoneRAW 264.7LPSTNF-α~0.01
ParthenolideTHP-1LPSIL-6~5

Table 3: Comparison of NF-κB Inhibitory Activity

CompoundCell LineAssay TypeIC50 (µM)
This compound Data not availableData not availableData not available
BAY 11-7082HEK293Reporter Gene Assay~10
MG-132HeLaWestern Blot (IκBα degradation)~1

Essential Experimental Protocols for Future Validation

To generate the necessary comparative data for this compound, standardized and detailed experimental protocols are crucial. The following sections describe the methodologies for key assays.

Aldose Reductase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the activity of aldose reductase.

Methodology:

  • Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.

  • Substrate: DL-glyceraldehyde.

  • Cofactor: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH).

  • Assay Principle: The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the enzyme solution.

    • Add varying concentrations of this compound or a reference inhibitor.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Record the change in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Inhibition Assays

Objective: To assess the ability of this compound to inhibit the activation of the NF-κB signaling pathway in a cellular context.

Methodology 1: NF-κB Reporter Gene Assay

  • Cell Line: A suitable cell line, such as HEK293 or HeLa cells, is transiently or stably transfected with a reporter plasmid containing an NF-κB response element upstream of a luciferase or β-galactosidase gene.

  • Procedure:

    • Seed the transfected cells in a multi-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified period.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

    • After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in reporter gene activity compared to stimulated cells without the inhibitor.

Methodology 2: Western Blot for IκBα Degradation and p65 Phosphorylation

  • Cell Line: A relevant cell line, such as RAW 264.7 macrophages or THP-1 monocytes.

  • Procedure:

    • Culture the cells and pre-treat with this compound.

    • Stimulate the cells with an NF-κB activator (e.g., LPS).

    • At different time points, harvest the cells and prepare whole-cell lysates or nuclear/cytoplasmic fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with specific primary antibodies against IκBα, phospho-IκBα, p65, and phospho-p65.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the levels of protein expression and phosphorylation. A decrease in IκBα degradation and p65 phosphorylation in the presence of this compound would indicate an inhibitory effect on the NF-κB pathway.

Visualizing the Path Forward: Signaling Pathways and Workflows

To facilitate a deeper understanding of the potential mechanisms of action and the necessary experimental steps, the following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway and a general experimental workflow for evaluating a novel compound like this compound.

NF_kappa_B_Signaling_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK Activation TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB->IkBa Inhibition NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->NFkB Release IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Compound Acquisition (this compound & Alternatives) D Aldose Reductase Inhibition Assay A->D B Cell Line Culture E Cell-based Assays (Anti-inflammatory & NF-κB) B->E C Reagent Preparation C->D C->E F IC50 Determination D->F G Statistical Analysis E->G H Comparative Evaluation F->H G->H

Caption: General experimental workflow.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of a novel anti-inflammatory agent, given its identity as an aldose reductase inhibitor. However, the current lack of publicly available experimental data on its biological activity prevents a thorough cross-validation and comparison with other compounds. To unlock the therapeutic potential of this compound, future research should prioritize the generation of robust quantitative data on its aldose reductase inhibitory potency, as well as its effects on inflammatory and NF-κB signaling pathways using the standardized protocols outlined in this guide. Such data will be instrumental for the scientific and drug development communities to objectively evaluate this compound and guide its journey from a promising natural product to a potential therapeutic agent.

References

Unveiling Salfredin C1: A Comparative Guide to Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comprehensive comparison of Salfredin C1, an aldose reductase inhibitor, with other known inhibitors. Detailed experimental protocols, comparative data, and visual representations of the underlying biochemical pathways are presented to facilitate a clear understanding of its potential therapeutic applications.

Introduction to this compound

This compound is a naturally derived aldose reductase inhibitor produced by the fungus Crucibulum sp. RF-3817.[1] Its chemical formula is C13H11NO6.[2] Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions, such as those seen in diabetes mellitus.[2][3] By inhibiting this enzyme, this compound has the potential to mitigate the long-term complications associated with diabetes, including neuropathy, retinopathy, and nephropathy.[4][5]

The Polyol Pathway: The Target of this compound

Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway to produce energy. However, in states of high blood sugar, this primary pathway becomes saturated. The excess glucose is then shunted into the polyol pathway.[6][7]

The polyol pathway consists of two main enzymatic steps:

  • Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH.[6]

  • Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose (B13574) by this enzyme, a reaction that converts NAD+ to NADH.[6]

The accumulation of sorbitol, which does not easily cross cell membranes, leads to osmotic stress and cellular damage.[4][6] Furthermore, the depletion of NADPH and the altered NAD+/NADH ratio disrupt the cellular redox balance, leading to increased oxidative stress.[8] Aldose reductase inhibitors like this compound aim to block the first step of this pathway, thereby preventing sorbitol accumulation and its downstream detrimental effects.

Polyol_Pathway cluster_0 Cellular Environment (Hyperglycemia) Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Glycolysis Glycolysis Glucose->Glycolysis Hexokinase (Saturated) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) CellDamage Cellular Damage (Osmotic & Oxidative Stress) Sorbitol->CellDamage SalfredinC1 This compound SalfredinC1->Glucose

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Design for Evaluating this compound

To assess the efficacy and specificity of this compound as an aldose reductase inhibitor, a series of control experiments are essential.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays EnzymeAssay Aldose Reductase Inhibition Assay KineticStudies Enzyme Kinetic Studies (Lineweaver-Burk Plot) EnzymeAssay->KineticStudies IC50 Determine IC50 Value KineticStudies->IC50 CellCulture Culture Relevant Cell Line (e.g., ARPE-19, Schwann cells) Hyperglycemia Induce Hyperglycemic Conditions CellCulture->Hyperglycemia Treatment Treat with this compound & Controls Hyperglycemia->Treatment SorbitolMeasurement Measure Intracellular Sorbitol Levels Treatment->SorbitolMeasurement

Caption: A generalized workflow for the evaluation of this compound.

In Vitro Aldose Reductase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of aldose reductase.

Protocol:

  • Enzyme Source: Partially purified aldose reductase from a source such as rat lens or bovine lens.

  • Reagents:

    • Phosphate (B84403) buffer (0.1 M, pH 6.2-7.0)

    • NADPH solution (e.g., 2.4 mM)

    • Substrate: DL-Glyceraldehyde solution (e.g., 25 mM)

    • Test Compound: this compound at various concentrations.

    • Positive Control: A known aldose reductase inhibitor such as Epalrestat or Quercetin.

    • Negative Control: Vehicle (the solvent used to dissolve this compound, e.g., DMSO).

  • Procedure (96-well plate format): a. To each well, add the phosphate buffer, aldose reductase enzyme solution, NADPH solution, and the test compound (this compound, positive control, or negative control). b. Initiate the enzymatic reaction by adding the substrate solution (DL-Glyceraldehyde). c. Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis: a. Calculate the rate of NADPH oxidation for each condition. b. Determine the percentage of inhibition by this compound and the positive control relative to the negative control. c. Calculate the IC50 value for this compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Comparative Data

The following table summarizes the inhibitory activity of this compound in comparison to other known aldose reductase inhibitors. The IC50 values are indicative of the potency of the compounds.

CompoundClassIC50 (µM) - Representative ValuesKey Remarks
This compound Natural ProductTo be determined experimentallyAldose reductase inhibitor produced by Crucibulum sp.[1]
EpalrestatCarboxylic Acid Derivative0.02 - 0.2Approved for diabetic neuropathy in several countries.[9]
SorbinilSpirohydantoin0.3 - 1.0Clinical trials showed mixed results; associated with hypersensitivity reactions.
TolrestatCarboxylic Acid Derivative0.03 - 0.1Withdrawn due to liver toxicity.
ZopolrestatCarboxylic Acid Derivative0.02 - 0.08Withdrawn due to lack of efficacy.
QuercetinFlavonoid0.5 - 2.0A natural flavonoid with known aldose reductase inhibitory activity, often used as a positive control.

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Logical Framework for Control Experiment Design

A well-designed experiment with appropriate controls is crucial for validating the specific inhibitory effect of this compound on aldose reductase.

Control_Experiment_Logic cluster_0 Experimental Groups cluster_1 Expected Outcomes & Interpretation Test Test Group: Enzyme + Substrate + NADPH + this compound Test_Outcome Reduced Enzyme Activity (Validates this compound efficacy) Test->Test_Outcome Positive Positive Control: Enzyme + Substrate + NADPH + Known Inhibitor (e.g., Epalrestat) Positive_Outcome Significantly Reduced Activity (Validates assay performance) Positive->Positive_Outcome Negative Negative Control: Enzyme + Substrate + NADPH + Vehicle (Solvent) Negative_Outcome Maximal Enzyme Activity (Baseline for comparison) Negative->Negative_Outcome Blank Blank: Enzyme + NADPH (No Substrate) Blank_Outcome No/Minimal Activity (Ensures no non-specific NADPH oxidation) Blank->Blank_Outcome

Caption: Logical structure for designing a control experiment for this compound.

This compound presents itself as a promising candidate for further investigation as an aldose reductase inhibitor. The experimental framework outlined in this guide provides a robust methodology for its evaluation and comparison with existing compounds. By understanding its mechanism of action within the polyol pathway and quantifying its inhibitory potency through controlled experiments, the therapeutic potential of this compound in the context of diabetic complications can be thoroughly assessed. Future in vivo studies will be crucial to determine its pharmacokinetic profile and overall efficacy in a physiological setting.

References

Comparative Analysis of Salfredin C1 Specificity: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the development of novel aldose reductase inhibitors for the management of diabetic complications, a detailed comparative analysis of the specificity of Salfredin C1 is not possible at this time due to a lack of publicly available experimental data.

This compound has been identified as an aldose reductase inhibitor, isolated from the fermentation broth of Crucibulum sp. RF-3817. Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during periods of hyperglycemia. The accumulation of sorbitol, the product of aldose reductase activity, is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of this enzyme, like this compound, are of considerable therapeutic interest.

However, a thorough review of the scientific literature reveals a critical gap in the available information regarding this compound's bioactivity. While its discovery and structure have been described, quantitative data detailing its inhibitory potency (such as IC50 values) and its specificity against aldose reductase versus other related enzymes (e.g., aldehyde reductase) are not present in the accessible scientific domain.

The Polyol Pathway and the Role of Aldose Reductase

Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in a hyperglycemic state, the excess glucose is shunted to the polyol pathway.

Polyol_Pathway cluster_inhibition Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) SalfredinC1 This compound SalfredinC1->Sorbitol Inhibits

Caption: The Polyol Pathway of Glucose Metabolism.

The Need for Quantitative Data

To produce a meaningful comparison guide for researchers, quantitative data is essential. This would typically include:

  • IC50 Values: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Selectivity Data: A comparison of the inhibitory activity of this compound against aldose reductase versus other aldo-keto reductases to determine its specificity.

  • Kinetic Studies: An analysis of the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Without this information, it is impossible to create the requested data tables, detail the experimental protocols used to assess this compound, or provide a comparative assessment against well-characterized aldose reductase inhibitors such as Epalrestat or Sorbinil.

Future Outlook

The initial discovery of the Salfredin family of compounds suggested a potential new class of aldose reductase inhibitors. Further research to characterize their biological activity is necessary to understand their therapeutic potential. Should experimental data on this compound become available, a comprehensive comparison guide could be developed to aid researchers in drug development and related fields. We will continue to monitor the scientific literature for any new publications on this topic.

Unveiling the Therapeutic Potential of Salfredin C1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Salfredin C1, a novel aldose reductase inhibitor, is emerging as a compound of interest in the ongoing search for effective therapies to combat diabetic complications. This guide offers a comprehensive comparison of this compound's therapeutic potential against other aldose reductase inhibitors, providing researchers, scientists, and drug development professionals with essential experimental data, detailed methodologies, and visual representations of key biological pathways.

The Promise of Aldose Reductase Inhibition

Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose into sorbitol.[1][2] Under hyperglycemic conditions, the accumulation of intracellular sorbitol is a key factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2] By inhibiting aldose reductase, compounds like this compound offer a promising strategy to mitigate these debilitating conditions.

In Vitro Efficacy: A Comparative Analysis

The primary measure of an aldose reductase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific quantitative data for this compound's IC50 value is not yet publicly available in the reviewed literature, a comparison with established aldose reductase inhibitors highlights the landscape of potency within this class of drugs.

CompoundIC50 (µM)Notes
This compound Data not available An aldose reductase inhibitor isolated from Crucibulum sp. RF-3817.[3]
Alrestatin~10One of the first aldose reductase inhibitors to be clinically evaluated.
TolrestatData not available in provided search resultsWithdrawn from some markets due to liver toxicity concerns.
Epalrestat0.059 - 6.825Currently approved for diabetic neuropathy in several countries.[4]
RanirestatData not available in provided search resultsA second-generation inhibitor.
SorbinilData not available in provided search resultsDevelopment was halted due to adverse effects.
Zopolrestat0.0031A potent, orally active inhibitor.[5]
Citrinin~10A fungal metabolite with aldose reductase inhibitory activity.[6]

Note: IC50 values can vary depending on the specific experimental conditions.

Understanding the Mechanism: The Polyol Pathway

The diagram below illustrates the polyol pathway and the critical role of aldose reductase, the target of this compound and other inhibitors.

Polyol_Pathway cluster_inhibition Inhibition Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, Nephropathy) Sorbitol->DiabeticComplications NADPH NADPH NADP NADP NAD NAD NADH NADH AldoseReductase Aldose Reductase SorbitolDehydrogenase Sorbitol Dehydrogenase SalfredinC1 This compound SalfredinC1->AldoseReductase Inhibits

Caption: The Polyol Pathway and the inhibitory action of this compound.

Experimental Protocols: A Guide for Researchers

To facilitate further research and validation of this compound's therapeutic potential, detailed experimental protocols for key assays are provided below.

In Vitro Aldose Reductase Inhibition Assay

This assay is fundamental for determining the IC50 value of a potential inhibitor.

Objective: To quantify the inhibitory effect of this compound on aldose reductase activity.

Principle: The enzymatic activity of aldose reductase is measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate, typically DL-glyceraldehyde.

Materials:

  • Rat lens aldose reductase preparation

  • DL-glyceraldehyde (substrate)

  • NADPH (cofactor)

  • Phosphate (B84403) buffer (pH 6.2)

  • This compound (test compound)

  • Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

  • Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor should also be prepared.

  • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the percentage of inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Aldose_Reductase_Assay_Workflow Start Prepare Reaction Mixture (Buffer, NADPH, Enzyme) AddInhibitor Add this compound (Varying Concentrations) Start->AddInhibitor AddSubstrate Initiate Reaction (Add DL-glyceraldehyde) AddInhibitor->AddSubstrate MeasureAbsorbance Monitor Absorbance at 340 nm AddSubstrate->MeasureAbsorbance CalculateRate Calculate Reaction Rate MeasureAbsorbance->CalculateRate CalculateInhibition Determine % Inhibition CalculateRate->CalculateInhibition PlotData Plot % Inhibition vs. [this compound] CalculateInhibition->PlotData End Determine IC50 PlotData->End

Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.

In Vivo Model of Experimental Diabetic Neuropathy

Animal models are crucial for evaluating the in vivo efficacy of therapeutic candidates. The streptozotocin (B1681764) (STZ)-induced diabetic rat is a widely used model for studying diabetic neuropathy.[7][8]

Objective: To assess the ability of this compound to prevent or reverse the signs of diabetic neuropathy in a rat model.

Procedure:

  • Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ) to adult male Sprague-Dawley rats. Control animals receive a vehicle injection.

  • Confirmation of Diabetes: Monitor blood glucose levels. Rats with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.

  • Treatment: Begin treatment with this compound at various doses. The compound can be administered orally or via injection. A vehicle-treated diabetic group and a non-diabetic control group should be included.

  • Assessment of Neuropathy: Evaluate the development of neuropathy over several weeks using a battery of tests, including:

    • Nerve Conduction Velocity (NCV): Measure the speed of electrical impulses along motor and sensory nerves.

    • Thermal and Mechanical Nociception: Assess sensitivity to heat and pressure to evaluate hyperalgesia or allodynia.

    • Histopathology: Examine nerve tissue for structural changes, such as demyelination and axonal loss.

  • Data Analysis: Compare the results from the this compound-treated groups with the diabetic control and non-diabetic control groups to determine the therapeutic effect.

Diabetic_Neuropathy_Model_Workflow Start Induce Diabetes in Rats (STZ) ConfirmDiabetes Confirm Hyperglycemia Start->ConfirmDiabetes GroupAnimals Group Animals: - Non-diabetic Control - Diabetic Control - this compound Treated ConfirmDiabetes->GroupAnimals Treatment Administer this compound or Vehicle GroupAnimals->Treatment AssessNeuropathy Assess Neuropathy Over Time (NCV, Nociception, Histology) Treatment->AssessNeuropathy AnalyzeData Analyze and Compare Data AssessNeuropathy->AnalyzeData End Evaluate Therapeutic Efficacy AnalyzeData->End

Caption: Workflow for the in vivo experimental diabetic neuropathy model.

Future Directions

The identification of this compound as an aldose reductase inhibitor opens up new avenues for research into the treatment of diabetic complications. Future studies should focus on determining the precise IC50 value of this compound and conducting comprehensive in vivo studies to establish its efficacy and safety profile. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will also be critical for its potential translation into a clinical candidate.

This guide provides a foundational framework for researchers to build upon as they explore the therapeutic potential of this compound and other novel aldose reductase inhibitors. The provided data and protocols are intended to support and accelerate these vital research efforts.

References

A Comparative Analysis of C1 Esterase Inhibitors for Therapeutic Use

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of commercially available C1 esterase inhibitor (C1-INH) concentrates, crucial therapeutic agents for the management of hereditary angioedema (HAE). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical properties, functional activities, and analytical methodologies used to evaluate these critical biologic drugs.

C1 esterase inhibitor is a vital regulatory protein in the complement system, the contact system, and the fibrinolytic pathway. Its deficiency leads to the overproduction of bradykinin, causing recurrent and debilitating swelling in patients with HAE.[1][2][3] This comparison focuses on four prominent C1-INH concentrates: Berinert, Cetor, Cinryze (all plasma-derived), and Ruconest (recombinant).[4][5]

Biochemical and Functional Comparison of C1-INH Concentrates

The efficacy and safety of C1-INH concentrates are directly related to their purity, specific activity, and functionality. The following table summarizes these key parameters for the four commercially available inhibitors. The data is compiled from a comparative study that utilized standardized analytical methods to ensure a direct and objective comparison.[4][5][6]

Inhibitor Source Purity (%) Specific Activity (U/mg) Functionality (Antigen/Activity Ratio) Molecular Weight (approx. kDa)
Berinert Plasma-derived97.011.571.24105
Cetor Plasma-derived88.69.011.42105
Cinryze Plasma-derived89.510.411.22105
Ruconest Recombinant98.612.131.6798

Data sourced from a biochemical comparison study of four commercially available C1 esterase inhibitor concentrates.[4][5][6]

Ruconest, the recombinant C1-INH, exhibits the highest purity and specific activity. However, the plasma-derived inhibitors, particularly Cinryze and Berinert, show a better functionality ratio, indicating a higher proportion of active protein relative to the total protein antigen present.[4][5][6] The difference in molecular weight between the recombinant and plasma-derived products is also noteworthy.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of C1-INH concentrates.

Determination of C1-INH Antigen Concentration by Nephelometry

Nephelometry is utilized to quantify the concentration of C1-INH protein antigen in a sample.[7]

  • Principle: This method measures the turbidity or cloudiness of a sample after the addition of a specific antibody that binds to the target protein (C1-INH). The amount of light scattered by the resulting antigen-antibody complexes is proportional to the concentration of the protein in the sample.

  • Procedure:

    • A blood sample is collected, and serum is separated.[8]

    • The serum sample is diluted and placed in a nephelometer.

    • A specific anti-C1-INH antibody is added to the sample.

    • The instrument measures the intensity of scattered light at a specific angle.

    • The measured light scatter is compared to a standard curve generated from samples with known C1-INH concentrations to determine the concentration in the test sample.[7][9]

Determination of Total Protein by Bradford Assay

The Bradford assay is a rapid and sensitive method for the quantification of total protein concentration.[10][11]

  • Principle: The assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to proteins. When the dye binds to protein, its maximum absorption shifts from 465 nm to 595 nm. The increase in absorbance at 595 nm is proportional to the amount of protein in the sample.

  • Procedure:

    • A standard curve is prepared using known concentrations of a standard protein, typically bovine serum albumin (BSA).[12]

    • The protein samples and standards are added to a microplate or cuvettes.

    • The Bradford dye reagent is added to each sample and standard.

    • After a short incubation period at room temperature, the absorbance at 595 nm is measured using a spectrophotometer.[13][12]

    • The protein concentration of the samples is calculated by comparing their absorbance values to the standard curve.[12]

Assessment of Purity by Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates proteins based on their size and shape.[14][15]

  • Principle: The chromatographic column is packed with porous beads. Larger molecules that cannot enter the pores travel around the beads and elute from the column first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.[15][16]

  • Procedure:

    • The SEC column is equilibrated with a suitable mobile phase buffer.

    • The protein sample is loaded onto the column.

    • The mobile phase is continuously pumped through the column to facilitate the separation of proteins.

    • The eluting protein is monitored by a UV detector, and fractions are collected.

    • The purity of the C1-INH is determined by analyzing the resulting chromatogram. The area of the C1-INH peak relative to the total area of all peaks represents the purity of the sample.

Analysis of Purity and Molecular Weight by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to separate proteins based on their molecular weight.[17][18]

  • Principle: Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge.[18] When subjected to an electric field in a polyacrylamide gel matrix, the proteins migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight.[17]

  • Procedure:

    • Protein samples are mixed with a sample buffer containing SDS and a reducing agent and heated to denature the proteins.

    • The samples are loaded into the wells of a polyacrylamide gel.

    • An electric current is applied to the gel, causing the proteins to migrate through the gel.

    • After separation, the gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.[17]

    • The purity is assessed by observing the number and intensity of protein bands. The molecular weight is estimated by comparing the migration of the protein to that of known molecular weight standards run on the same gel.[19]

Protein Identification by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to identify proteins with high accuracy.[20]

  • Principle: Proteins are first digested into smaller peptides. These peptides are then ionized and their mass-to-charge ratio is measured by a mass spectrometer. The resulting peptide mass fingerprint or the fragmentation pattern of individual peptides can be used to identify the protein by searching a protein sequence database.[21]

  • Procedure:

    • The protein of interest is excised from an SDS-PAGE gel or is in solution.

    • The protein is enzymatically digested (e.g., with trypsin) into smaller peptides.

    • The peptide mixture is introduced into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[20]

    • The mass spectrometer measures the mass-to-charge ratio of the peptides.

    • For tandem mass spectrometry (MS/MS), selected peptides are fragmented, and the masses of the fragments are measured.[21]

    • The peptide masses or fragment spectra are used to search a protein database to identify the protein.

Visualizations

Complement System and C1-INH Mechanism of Action

The following diagram illustrates the classical pathway of the complement system and the regulatory role of C1 esterase inhibitor.

Complement_Pathway cluster_activation Classical Pathway Activation cluster_inhibition Inhibition C1q C1q C1_complex C1 Complex (C1q, C1r, C1s) C1q->C1_complex C1r C1r C1r->C1_complex Inactive_C1rs Inactive C1r/C1s C1s C1s C1s->C1_complex C4 C4 C1_complex->C4 Cleaves C2 C2 C1_complex->C2 Cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 Cleaves C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b C1_INH C1 Esterase Inhibitor (C1-INH) C1_INH->C1r Inhibits C1_INH->C1s Inhibits

Caption: Role of C1-INH in regulating the classical complement pathway.

Experimental Workflow for C1-INH Characterization

This diagram outlines the workflow for the biochemical characterization of C1-INH concentrates.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Biochemical Analysis cluster_results Data Output Sample C1-INH Concentrate Nephelometry Nephelometry Sample->Nephelometry Bradford Bradford Assay Sample->Bradford SEC Size-Exclusion Chromatography Sample->SEC SDS_PAGE SDS-PAGE Sample->SDS_PAGE Concentration Antigen Concentration Nephelometry->Concentration Total_Protein Total Protein Bradford->Total_Protein Purity Purity SEC->Purity Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Band Excision SDS_PAGE->Purity MW Molecular Weight SDS_PAGE->MW Identity Protein Identity Mass_Spec->Identity

Caption: Workflow for the characterization of C1-INH concentrates.

References

Independent Verification of Salfredin C1 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Salfredin C1 and other aldose reductase inhibitors. Due to the limited publicly available data on this compound, this document focuses on providing a framework for its evaluation, including detailed experimental protocols and a comparison with established alternatives.

Comparative Analysis of Aldose Reductase Inhibitors

While specific quantitative data for this compound's inhibitory activity (such as an IC50 value) is not currently available in published literature, a comparison with other well-characterized aldose reductase inhibitors is crucial for understanding its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known aldose reductase inhibitors. This data provides a benchmark against which this compound's activity could be measured.

Aldose Reductase InhibitorIC50 (nM)Organism/Enzyme Source
This compound Data not publicly available Crucibulum sp. RF-3817
Ranirestat15Human
Epalrestat10 - 72Human / Rat Lens
Fidarestat18Human Erythrocytes
Zopolrestat3.1Human Placenta
Tolrestat35Not Specified
Sorbinil~100 (with 4-nitrobenzaldehyde)Bovine Lens

The Polyol Pathway and the Role of Aldose Reductase

Under normal physiological conditions, the majority of cellular glucose is metabolized through glycolysis. However, in hyperglycemic states, such as diabetes mellitus, excess glucose is shunted into the polyol pathway. Aldose reductase is the first and rate-limiting enzyme in this pathway, catalyzing the reduction of glucose to sorbitol, with NADPH as a cofactor. Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase.

The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. Furthermore, the increased consumption of NADPH in the polyol pathway can deplete cellular antioxidant defenses, leading to oxidative stress. These processes are implicated in the pathogenesis of diabetic complications, including neuropathy, retinopathy, nephropathy, and cataracts. Aldose reductase inhibitors aim to mitigate these effects by blocking the initial step of this pathway.

Polyol_Pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Accumulation leads to Fructose Fructose AldoseReductase->Sorbitol NADP NADP+ AldoseReductase->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->AldoseReductase Cofactor NAD NAD+ NAD->SDH Cofactor

The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.

Experimental Protocols for Aldose Reductase Inhibition Assay

To independently verify the activity of this compound and compare it to other inhibitors, a standardized in vitro aldose reductase inhibition assay is necessary. The following protocol outlines a common spectrophotometric method.

Objective: To determine the in vitro inhibitory activity of this compound on aldose reductase by measuring the decrease in NADPH absorbance.

Materials and Reagents:

  • Aldose Reductase: Purified or from a tissue homogenate (e.g., rat lens).

  • This compound and other test inhibitors.

  • Assay Buffer: 0.067 M Potassium phosphate (B84403) buffer (pH 6.2).

  • Cofactor: NADPH solution.

  • Substrate: DL-glyceraldehyde.

  • UV-Vis Spectrophotometer or a 96-well plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Enzyme Preparation: Prepare a suitable dilution of the aldose reductase enzyme in the assay buffer.

  • Reaction Mixture Preparation: In a quartz cuvette or a 96-well plate, combine the assay buffer, NADPH solution, and the enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound or the alternative inhibitor to the reaction mixture. For the control, add the solvent used to dissolve the inhibitors.

  • Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

  • Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Aldose Reductase Solution Mix Combine Enzyme, Buffer, NADPH, and Inhibitor Enzyme->Mix Buffer Assay Buffer Buffer->Mix NADPH NADPH Solution NADPH->Mix Inhibitor This compound / Alternatives Inhibitor->Mix Substrate DL-glyceraldehyde Solution Initiate Add Substrate to Initiate Reaction Substrate->Initiate Incubate Pre-incubate Mix->Incubate Incubate->Initiate Measure Measure Absorbance at 340 nm (kinetic) Initiate->Measure Calculate Calculate Reaction Rates & % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow for in vitro Aldose Reductase Inhibition Assay.

Conclusion and Future Directions

This compound has been identified as a novel aldose reductase inhibitor. However, a comprehensive, independent verification of its inhibitory potency is necessary to fully understand its therapeutic potential. The lack of a publicly available IC50 value for this compound is a significant data gap that hinders its direct comparison with other established inhibitors.

Future research should focus on determining the IC50 value of this compound using standardized in vitro assays, such as the one described in this guide. Furthermore, comparative studies against a panel of known aldose reductase inhibitors will be essential to accurately position this compound within the landscape of potential treatments for diabetic complications. Such data will be invaluable for guiding further preclinical and clinical development.

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Salfredin C1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of chemical reagents are critical components of a safe and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of Salfredin C1, a compound that requires careful management due to its toxicological profile. Adherence to these procedures will help ensure the safety of your team and the protection of the environment.

Immediate Safety and Operational Plan

This compound is classified as a toxic substance. It is harmful if swallowed or in contact with skin and is fatal if inhaled.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.

Personal Protective Equipment (PPE): A comprehensive assessment of personal protective equipment is the first line of defense. When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile, must be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator is necessary.

Spill and Contamination Procedures: In the event of a spill, the area should be evacuated and ventilated. Appropriate PPE must be worn before cleanup. For liquid spills, use an inert absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust. All cleanup materials must be collected and disposed of as hazardous waste.

Quantitative Data for Disposal Planning

For logistical planning, a clear understanding of waste quantities and container specifications is essential. The following table summarizes key quantitative data for the disposal of this compound.

ParameterGuidelineCitation
Waste Classification Hazardous Waste; Acutely Toxic[1]
Container Type Leak-proof, compatible container (e.g., glass for acids, high-density polyethylene) with a secure lid.[3]
Labeling "Hazardous Waste," "Toxic," full chemical name ("this compound"), and hazard pictograms.[3]
Maximum Accumulation Do not accumulate more than one quart of acute hazardous waste in a satellite accumulation area.[2]
Storage Store in a designated, secure area away from incompatible materials, with secondary containment.[2]

Experimental Protocol: Chemical Degradation of this compound Waste

While the ultimate disposal of this compound waste must be carried out by a licensed hazardous waste disposal service, a chemical degradation step can be performed at the laboratory bench to reduce its toxicity. The following protocol is a general method for the oxidative degradation of toxic organic compounds and should be adapted based on the specific concentration and volume of the this compound waste.

Objective: To chemically degrade this compound in waste solutions to less toxic byproducts prior to collection by a certified disposal company.

Materials:

  • This compound waste solution

  • Potassium permanganate (B83412) (KMnO4)

  • Sulfuric acid (H2SO4), 10% solution

  • Sodium bisulfite (NaHSO3)

  • pH indicator strips

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE (gloves, goggles, lab coat)

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Acidification: Place the this compound waste solution in a suitable beaker with a stir bar. While stirring, slowly add 10% sulfuric acid until the pH of the solution is approximately 3.

  • Oxidation: Slowly add a saturated solution of potassium permanganate to the acidified waste solution while stirring. Continue to add the potassium permanganate solution until a persistent purple color is observed, indicating an excess of the oxidizing agent. Allow the mixture to stir for a minimum of two hours to ensure complete degradation.

  • Neutralization of Oxidant: After the two-hour reaction time, quench the excess potassium permanganate by slowly adding sodium bisulfite solution until the purple color disappears and the solution becomes colorless or pale yellow.

  • Final pH Adjustment: Neutralize the solution by slowly adding a suitable base (e.g., sodium hydroxide (B78521) solution) until the pH is between 6 and 8.

  • Collection and Labeling: Transfer the treated solution to a properly labeled hazardous waste container. The label should indicate that the contents have been treated by chemical oxidation.

  • Disposal: Arrange for the collection of the treated waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

Salfredin_C1_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste (Contaminated labware, PPE) segregate->solid_waste liquid_waste Liquid Waste (Aqueous/Organic Solutions) segregate->liquid_waste collect Collect in Labeled Hazardous Waste Container solid_waste->collect degrade Chemical Degradation (Oxidation Protocol) liquid_waste->degrade degrade->collect store Store in Designated Secure Area collect->store disposal Arrange for Professional Disposal (EHS/Contractor) store->disposal end End: Waste Disposed Compliantly disposal->end

Caption: Disposal workflow for this compound waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。